molecular formula C40H56O8 B12319500 Bisandrographolide C

Bisandrographolide C

Cat. No.: B12319500
M. Wt: 664.9 g/mol
InChI Key: WQHWOZANSOUSAY-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisandrographolide C is a useful research compound. Its molecular formula is C40H56O8 and its molecular weight is 664.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H56O8

Molecular Weight

664.9 g/mol

IUPAC Name

4-[(E)-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one

InChI

InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+

InChI Key

WQHWOZANSOUSAY-MDZDMXLPSA-N

Isomeric SMILES

CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)/C=C/C4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Natural Source and Isolation of Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bisandrographolide C, a dimeric ent-labdane diterpenoid, focusing on its natural origin and the detailed methodologies for its extraction and purification. The information presented is collated from scientific literature to support research and development endeavors.

Natural Source of this compound

This compound is a naturally occurring phytochemical isolated from Andrographis paniculata (Burm. f.) Nees.[1] This plant, belonging to the Acanthaceae family, is a traditional medicinal herb widely used in Asia for treating a variety of ailments, including respiratory tract infections and inflammatory conditions.[1] The compound is found in the aerial parts of the plant.[1]

Isolation of this compound

The isolation of this compound from Andrographis paniculata is a multi-step process involving solvent extraction, liquid-liquid partitioning, and chromatographic separation. The following protocol is based on the methodology described by Gao et al. in the Journal of Organic Chemistry (2019).[1]

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the isolation process, starting from 10 kg of dried plant material.

ParameterValueSource
Starting Plant Material10 kg of dried aerial parts[1]
Extraction Solvent85% aqueous Ethanol (B145695) (EtOH)[1]
Extraction Volume3 x 100 L[1]
Mass of Ethyl Acetate (B1210297) (EtOAc) Fraction295 g[1]
Primary Column Chromatography SupportSilica (B1680970) Gel[1]
Primary Column Dimensions10 cm x 120 cm[1]
Primary Elution SolventsChloroform (B151607) (CHCl₃) / Methanol (B129727) (MeOH)[1]
Detailed Experimental Protocol

Step 1: Extraction

  • Weigh 10 kg of the dried and cut aerial parts of Andrographis paniculata.

  • Place the plant material in a large-scale extraction vessel.

  • Add 100 L of 85% aqueous ethanol to the vessel.

  • Heat the mixture at reflux.

  • After the first extraction cycle, filter the solvent. Repeat the reflux extraction process two more times with fresh 100 L batches of 85% aqueous ethanol.

  • Combine the three ethanol extracts and concentrate the solution in vacuo to yield a crude extract.[1]

Step 2: Liquid-Liquid Partitioning

  • Suspend the concentrated crude extract in water (H₂O).

  • Perform a liquid-liquid partition by adding cyclohexane (B81311). Separate the layers and discard the cyclohexane fraction, which contains nonpolar constituents.

  • Partition the remaining aqueous layer with ethyl acetate (EtOAc).

  • Separate and collect the EtOAc layer. This step is repeated to ensure exhaustive extraction of compounds with intermediate polarity, such as this compound.

  • Concentrate the combined EtOAc layers to yield 295 g of the EtOAc-soluble fraction.[1]

Step 3: Silica Gel Column Chromatography

  • Prepare a silica gel column (10 cm x 120 cm) packed in chloroform.

  • Load the 295 g of the EtOAc fraction onto the column.

  • Elute the column using a gradient of chloroform and methanol (CHCl₃/MeOH).[1] The elution is performed with solvent mixtures of increasing polarity:

    • 98:2 (CHCl₃:MeOH)

    • 97:3 (CHCl₃:MeOH)

    • 95:5 (CHCl₃:MeOH)

    • 9:1 (CHCl₃:MeOH)

    • 8:2 (CHCl₃:MeOH)

  • Collect the eluate in fractions. This initial chromatographic separation yields eight main fractions (Fr 1–8).[1]

Step 4: Further Purification (General Procedure)

While the specific fraction containing this compound and its subsequent purification steps are not detailed in the primary text, a general approach for isolating diterpenoid dimers from these fractions involves repeated column chromatography, often on both normal phase (silica gel) and reverse-phase (e.g., C18) supports, followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Step 5: Compound Identification

The identity and structure of this compound (identified as compound 3 in the study) are confirmed through comparison of its spectroscopic data (NMR) with previously reported values.[1]

Visualization of the Isolation Workflow

The following diagram illustrates the logical workflow for the extraction and isolation of this compound from Andrographis paniculata.

Isolation_Workflow Plant Dried Aerial Parts of Andrographis paniculata (10 kg) Extraction Reflux Extraction (3x 100L, 85% aq. EtOH) Plant->Extraction Concentration1 Concentration in vacuo Extraction->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract Partitioning Liquid-Liquid Partitioning (Cyclohexane, EtOAc, H₂O) CrudeExtract->Partitioning EtOAc_Fraction EtOAc Soluble Fraction (295 g) Partitioning->EtOAc_Fraction Collect EtOAc Layer Cyclohexane_Fraction Cyclohexane Fraction (Discarded) Partitioning->Cyclohexane_Fraction ColumnChrom Silica Gel Column Chromatography (CHCl₃/MeOH Gradient) EtOAc_Fraction->ColumnChrom Fractions 8 Primary Fractions (Fr 1-8) ColumnChrom->Fractions Purification Further Purification (e.g., HPLC) Fractions->Purification FinalCompound Pure this compound Purification->FinalCompound

Caption: Isolation workflow for this compound.

References

Unveiling Bisandrographolide C: A Technical Guide to its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activity of Bisandrographolide C, a novel diterpenoid dimer derived from the medicinal plant Andrographis paniculata. This document consolidates key data and methodologies to support further research and development efforts targeting this promising natural product.

Introduction

Andrographis paniculata, a plant with a long history in traditional medicine, is a rich source of bioactive diterpenoids.[1][2][3] Among these, this compound has emerged as a compound of interest due to its unique dimeric structure and biological activities. It is an unusual dimer of an ent-labdane diterpenoid.[4][5] This guide details the scientific journey of its discovery, from extraction to the characterization of its interaction with specific cellular targets.

Physicochemical Properties

This compound is a diterpenoid dimer with the molecular formula C₄₀H₅₆O₈ and a molecular weight of 664.87 g/mol .[6][7]

PropertyValueReference
Molecular FormulaC₄₀H₅₆O₈[6][7]
Molecular Weight664.87 g/mol [6][7]
Classent-Labdane Diterpenoid Dimer[4][5]

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from Andrographis paniculata involves a multi-step process of extraction and chromatographic separation. The following is a representative protocol based on established methods for isolating diterpenoids from this plant species.

dot

Isolation_Workflow plant_material Dried, powdered aerial parts of Andrographis paniculata extraction Maceration with 95% Ethanol (B145695) plant_material->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration partitioning Solvent Partitioning (Ethyl Acetate (B1210297) and Water) filtration->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica (B1680970) Gel Column Chromatography ethyl_acetate_fraction->column_chromatography gradient_elution Gradient Elution (Hexane-Ethyl Acetate) column_chromatography->gradient_elution fraction_collection Fraction Collection and TLC Analysis gradient_elution->fraction_collection preparative_hplc Preparative HPLC (Reversed-Phase C18) fraction_collection->preparative_hplc elution Isocratic Elution (Methanol-Water) preparative_hplc->elution pure_compound This compound (>98% purity) elution->pure_compound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered aerial parts of Andrographis paniculata are macerated with 95% ethanol at room temperature. The solvent is then filtered and concentrated under reduced pressure to yield a crude ethanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, enriched with diterpenoids, is collected and concentrated.

  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to known diterpenoid dimers are pooled and further purified by preparative reversed-phase HPLC (RP-HPLC) on a C18 column with a methanol-water mobile phase to yield pure this compound.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

dot

Structural_Elucidation_Workflow pure_compound Pure this compound nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) pure_compound->nmr ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms structure_determination Structure Determination nmr->structure_determination ms->structure_determination

Caption: Workflow for the structural elucidation of this compound.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the proton and carbon framework of the molecule. 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized to establish the connectivity between protons and carbons, and to piece together the dimeric structure.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is used to determine the exact molecular weight and elemental composition of the molecule, confirming the molecular formula as C₄₀H₅₆O₈.

Spectroscopic Data:

TechniqueKey Observations
¹H NMR Reveals the number and types of protons and their neighboring environments.
¹³C NMR Indicates the number of carbon atoms and their chemical shifts, suggesting the presence of diterpenoid skeletons.
HR-ESI-MS Provides the precise mass-to-charge ratio, confirming the molecular formula.
Biological Activity Assays

The interaction of this compound with Transient Receptor Potential Vanilloid (TRPV) channels was investigated using a calcium imaging assay in HEK293T cells overexpressing the respective channels.

dot

TRPV_Activation_Assay cell_culture HEK293T cells transiently overexpressing TRPV1 or TRPV3 calcium_imaging Calcium Imaging Assay cell_culture->calcium_imaging compound_application Application of this compound calcium_imaging->compound_application fluorescence_measurement Measurement of intracellular Ca²⁺ concentration changes compound_application->fluorescence_measurement data_analysis Determination of Kd values fluorescence_measurement->data_analysis

Caption: Experimental workflow for the TRPV channel activation assay.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are transiently transfected with plasmids encoding for human TRPV1 or TRPV3 channels.

  • Calcium Imaging: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Application: this compound at various concentrations is applied to the cells.

  • Fluorescence Measurement: Changes in intracellular calcium concentration upon compound application are monitored using a fluorescence microscope.

  • Data Analysis: The dose-response curves are generated, and the dissociation constants (Kd) are calculated.

The protective effect of this compound against hypoxia-reoxygenation (H/R) injury in cardiomyocytes was also evaluated.[1][2]

Methodology:

  • Cardiomyocyte Isolation: Primary cardiomyocytes are isolated from neonatal rats or mice.

  • Hypoxia Induction: The isolated cardiomyocytes are subjected to a period of hypoxia in a specialized chamber with low oxygen tension.

  • Reoxygenation and Treatment: Following the hypoxic period, the cells are returned to normoxic conditions, and this compound is added to the culture medium.

  • Cell Viability Assessment: Cell viability is assessed using methods such as the MTT assay or by staining with propidium (B1200493) iodide and calcein-AM.

Results and Data Summary

Biological Activity

This compound has been identified as an activator of TRPV1 and TRPV3 channels.[4][5] It has also been shown to protect cardiomyocytes from hypoxia-reoxygenation injury.[4][5]

TargetActivityQuantitative Data (Kd)Reference
TRPV1Activator289 μM[4][5]
TRPV3Activator341 μM[4][5]
CardiomyocytesProtective against H/R injury-[4][5]

Signaling Pathways

This compound directly activates TRPV1 and TRPV3, which are non-selective cation channels. The activation of these channels leads to an influx of cations, primarily Ca²⁺, into the cell. This increase in intracellular Ca²⁺ can trigger a variety of downstream signaling cascades.

dot

TRPV_Signaling_Pathway bis_c This compound trpv1 TRPV1 Channel bis_c->trpv1 trpv3 TRPV3 Channel bis_c->trpv3 ca_influx Ca²⁺ Influx trpv1->ca_influx trpv3->ca_influx downstream Downstream Signaling Cascades (e.g., Calmodulin, PKC, MAPK) ca_influx->downstream cellular_response Cellular Responses (e.g., Neurotransmission, Inflammation, Cytoprotection) downstream->cellular_response

References

In Vitro Effects of Bisandrographolide C and Andrographolide on Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393) and its derivatives, isolated from the plant Andrographis paniculata, have garnered significant attention in biomedical research for their diverse pharmacological activities. Among these, their potent anti-cancer and anti-inflammatory properties have been extensively investigated. This technical guide provides a comprehensive overview of the in vitro effects of Bisandrographolide C and the closely related, extensively studied compound, Andrographolide, on various cell lines. Due to the limited availability of public data on this compound, this guide will primarily focus on the wealth of information available for Andrographolide, while presenting the current, specific findings for this compound.

This document details the inhibitory effects on cancer cell proliferation, induction of apoptosis, and cell cycle arrest. It also outlines the modulation of key signaling pathways. Included are detailed experimental protocols for essential in vitro assays and a summary of quantitative data to support researchers in the fields of oncology and inflammatory diseases.

In Vitro Effects of this compound

Research specifically detailing the in vitro effects of this compound is currently limited. However, a key study has elucidated its role in esophageal cancer.

Effects on Esophageal Cancer Cell Lines

A study by Yue et al. (2022) demonstrated that this compound, along with Andrographolide and Bisandrographolide A, exhibits anti-metastatic potential in esophageal cancer cell lines EC109 and KYSE520. The primary mechanism identified is the binding of these compounds to the tetraspanin CD81, a protein implicated in cell motility and metastasis. This interaction leads to the suppression of CD81 function, resulting in decreased motility of the cancer cells. The study confirmed the downregulation of both CD81 protein and mRNA expression levels following treatment.

Due to the limited access to the full-text article, specific quantitative data such as the concentrations of this compound used and the precise percentage of motility inhibition are not available at this time.

In Vitro Effects of Andrographolide

Andrographolide has been the subject of numerous in vitro studies across a wide range of cell lines, demonstrating its multi-faceted anti-cancer and anti-inflammatory properties.

Anti-proliferative Activity and Cytotoxicity

Andrographolide consistently demonstrates potent anti-proliferative and cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, concentration, and duration of treatment.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MCF-7 Breast Cancer63.19 ± 0.0324
32.90 ± 0.0248
31.93 ± 0.0472
MDA-MB-231 Breast Cancer65 ± 0.0224
37.56 ± 0.0348
30.56 ± 0.0372
A375 Malignant Melanoma23.0824
12.0748
C8161 Malignant Melanoma20.3124
10.9248
HL-60 Acute Myeloid Leukemia~31.8 (14.01 µg/mL)24
DBTRG-05MG Glioblastoma13.9572
SiHa Cervical Cancer85.59Not Specified
CaSki Cervical Cancer87.52Not Specified
C33A Cervical Cancer96.05Not Specified
Induction of Apoptosis

A primary mechanism of Andrographolide's anti-cancer activity is the induction of apoptosis, or programmed cell death.[1] Studies have shown that Andrographolide treatment leads to characteristic morphological and biochemical changes associated with apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.[2]

The pro-apoptotic effects of Andrographolide are mediated through the regulation of key apoptosis-related proteins. It has been observed to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis.[2] Furthermore, Andrographolide can activate the caspase cascade, including caspase-3 and caspase-9, which are crucial executioners of apoptosis.[3]

In breast cancer cell lines MCF-7 and MDA-MB-231, Andrographolide has been shown to induce late apoptosis in a dose-dependent manner.[3] For instance, in MDA-MB-231 cells, treatment with Andrographolide for 48 hours resulted in a significant increase in the late apoptotic cell population, reaching over 80% at higher concentrations.[4]

Cell Cycle Arrest

Andrographolide is known to interfere with the cancer cell cycle, leading to arrest at various phases, thereby inhibiting cell proliferation. The specific phase of cell cycle arrest can be cell-type dependent.

  • G0/G1 Phase Arrest: In human leukemic HL-60 cells, Andrographolide treatment led to an increase in the proportion of cells in the G0/G1 phase, from approximately 52% to 79% after 36 hours.[2]

  • G2/M Phase Arrest: In human glioblastoma DBTRG-05MG cells and human melanoma cells, Andrographolide has been shown to induce cell cycle arrest at the G2/M phase.[5][6]

This cell cycle arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Anti-inflammatory Effects

Andrographolide exhibits significant anti-inflammatory properties in vitro. It can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in various cell models.[7] For instance, in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells, Andrographolide effectively inhibits the release of TNF-α.[8] This anti-inflammatory action is largely attributed to the inhibition of key inflammatory signaling pathways, most notably the NF-κB pathway.[9]

Signaling Pathways Modulated by Andrographolide

Andrographolide exerts its diverse biological effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer and inflammatory conditions.

Andrographolide Andrographolide NF_kB NF-κB Pathway Andrographolide->NF_kB Inhibits JAK_STAT JAK/STAT Pathway Andrographolide->JAK_STAT Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Andrographolide->PI3K_Akt_mTOR Inhibits Apoptosis Apoptosis Andrographolide->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Andrographolide->Cell_Cycle_Arrest Induces NF_kB->Apoptosis Inhibits Inflammation Inflammation NF_kB->Inflammation Promotes Cell_Proliferation Cell Proliferation JAK_STAT->Cell_Proliferation Promotes PI3K_Akt_mTOR->Cell_Proliferation Promotes

Caption: Andrographolide's modulation of key signaling pathways.

  • NF-κB Pathway: Andrographolide is a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[9] By inhibiting NF-κB, Andrographolide can suppress the expression of inflammatory cytokines and promote apoptosis in cancer cells.

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often constitutively active in cancer cells, promoting their proliferation and survival. Andrographolide has been shown to inhibit this pathway.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Andrographolide can suppress the PI3K/Akt/mTOR pathway, contributing to its anti-proliferative and pro-apoptotic effects in cancer cells.[3]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the effects of compounds like this compound and Andrographolide on cell lines. These should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well plates

  • Test compound (e.g., Andrographolide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

  • Cells of interest

  • 6-well plates

  • Test compound

  • PBS

  • 70% cold ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.

  • Add PI staining solution and incubate in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins.

Cell_Culture Cell Culture & Treatment Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction Protein_Quantification Protein Quantification (BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Antibody Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Detection (ECL) Secondary_Antibody->Detection Analysis Analysis Detection->Analysis

Caption: A generalized workflow for Western Blot analysis.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer to extract total protein.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

The available in vitro evidence strongly supports the potential of Andrographolide as a multi-targeted agent for cancer and inflammatory diseases. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit key pro-survival and pro-inflammatory signaling pathways underscores its therapeutic promise. The limited but significant findings on this compound's anti-metastatic effects in esophageal cancer warrant further investigation into its broader anti-cancer properties. This technical guide provides a foundational resource for researchers to design and conduct further in vitro studies to explore the full therapeutic potential of these and other related compounds from Andrographis paniculata. Future research should focus on elucidating the detailed molecular mechanisms of this compound and its potential synergistic effects with conventional therapies.

References

Bisandrographolide C: A Literature Review for Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C, a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, is emerging as a compound of significant interest for novel drug discovery. This technical guide provides a comprehensive review of the current literature surrounding this compound, with a focus on its identified molecular targets and potential therapeutic applications. The information presented herein is intended to serve as a resource for researchers and drug development professionals exploring the potential of this natural product.

Identified Novel Targets

Recent studies have identified three primary molecular targets for this compound: the transient receptor potential (TRP) channels TRPV1 and TRPV3, and the tetraspanin CD81. These targets are implicated in a variety of physiological and pathological processes, including pain sensation, inflammation, and cancer metastasis, suggesting a broad therapeutic potential for this compound.

Transient Receptor Potential Vanilloid 1 (TRPV1) and 3 (TRPV3)

This compound has been identified as an activator of both TRPV1 and TRPV3 channels.[1] These channels are non-selective cation channels that play crucial roles in thermosensation and nociception. Activation of these channels typically leads to an influx of calcium ions, which can trigger a variety of downstream signaling events. The ability of this compound to modulate these channels suggests its potential in pain management and inflammatory conditions.

CD81

In the context of oncology, this compound has been shown to bind to CD81, a member of the tetraspanin superfamily of proteins.[2][3] CD81 is involved in a wide range of cellular processes, including cell adhesion, motility, and signal transduction.[2] Notably, the interaction between this compound and CD81 has been linked to the suppression of cancer cell motility, highlighting its potential as an anti-metastatic agent.[2][3]

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with its identified targets.

CompoundTargetAssay TypeValueReference
This compoundTRPV1Not SpecifiedKd = 289 µM[1]
This compoundTRPV3Not SpecifiedKd = 341 µM[1]
This compoundCD81Microscale ThermophoresisBinding confirmed, specific Kd not reported[2][3]

Signaling Pathways

The interaction of this compound with its molecular targets initiates distinct downstream signaling cascades.

TRPV1 and TRPV3 Signaling

Activation of TRPV1 and TRPV3 by this compound leads to an influx of Ca2+ into the cell.[4] This increase in intracellular calcium can trigger a variety of downstream signaling pathways involved in pain perception and inflammation. For instance, TRPV1 activation is known to modulate pathways involving protein kinase A (PKA) and protein kinase C (PKC).[5]

TRPV_Signaling cluster_membrane Cell Membrane TRPV1_3 TRPV1 / TRPV3 Ca2_influx Ca²⁺ Influx TRPV1_3->Ca2_influx mediates Bisandrographolide_C This compound Bisandrographolide_C->TRPV1_3 activates Downstream Downstream Signaling (e.g., PKA, PKC) Ca2_influx->Downstream triggers Response Cellular Response (Pain, Inflammation) Downstream->Response

Figure 1: this compound activation of TRPV1/3 signaling.

CD81 Signaling and Anti-Metastatic Effects

This compound's interaction with CD81 has been shown to suppress the motility of esophageal cancer cells.[2] CD81 is known to be involved in signaling pathways that regulate cell migration and invasion, and its expression has been associated with metastasis in several cancers.[2] By binding to CD81, this compound may disrupt these pro-metastatic signaling cascades.

CD81_Signaling Bisandrographolide_C This compound CD81 CD81 Bisandrographolide_C->CD81 binds to Migration_Signaling Pro-Metastatic Signaling Pathways Bisandrographolide_C->Migration_Signaling inhibits CD81->Migration_Signaling regulates Cell_Motility Cancer Cell Motility and Invasion Migration_Signaling->Cell_Motility promotes Metastasis Metastasis Cell_Motility->Metastasis

Figure 2: Inhibition of CD81-mediated metastatic signaling.

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies on this compound are not fully available in the public literature. However, the methodologies employed have been described.

Microscale Thermophoresis (MST) for CD81 Binding

The interaction between this compound and CD81 was confirmed using microscale thermophoresis.[2][3] MST is a technique that measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon binding to a ligand results in a change in its thermophoretic movement, which can be detected and quantified to determine binding affinity.

General Protocol Outline:

  • Protein Labeling: The target protein (CD81) is fluorescently labeled.

  • Serial Dilution: The ligand (this compound) is serially diluted to create a range of concentrations.

  • Incubation: The labeled protein is mixed with each dilution of the ligand and incubated to allow binding to reach equilibrium.

  • MST Measurement: The samples are loaded into capillaries, and an MST instrument is used to create a temperature gradient and measure the thermophoretic movement of the fluorescently labeled protein.

  • Data Analysis: The changes in thermophoresis are plotted against the ligand concentration to determine the binding affinity (Kd).

MST_Workflow cluster_prep Sample Preparation cluster_measurement Measurement & Analysis Labeling Fluorescent Labeling of CD81 Incubation Incubation of CD81 and Ligand Labeling->Incubation Dilution Serial Dilution of This compound Dilution->Incubation MST Microscale Thermophoresis Incubation->MST Analysis Data Analysis (Binding Affinity) MST->Analysis

References

Pharmacological Profiling of Bisandrographolide C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisandrographolide C, a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the known pharmacological profile of this compound, with a focus on its mechanisms of action, quantitative biological data, and the experimental methodologies used for its characterization. The primary activities of this compound detailed herein include its role as a transient receptor potential (TRP) channel activator and its anti-cancer properties, specifically in the context of esophageal cancer. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.

Introduction

Andrographis paniculata, commonly known as "King of Bitters," has a long history of use in traditional medicine. Its therapeutic properties are largely attributed to a class of compounds known as diterpenoid lactones. Among these, this compound has been identified as a unique dimeric structure with distinct pharmacological activities. This guide consolidates the current scientific literature on this compound, presenting its known molecular interactions and cellular effects in a structured and technically detailed format.

Core Pharmacological Activities

The pharmacological effects of this compound are primarily centered around two key areas: ion channel modulation and anti-cancer activity.

TRP Channel Activation

This compound has been identified as an activator of specific Transient Receptor Potential (TRP) channels. These channels are a group of ion channels involved in the sensation of a wide range of stimuli, including temperature, pain, and pressure.

  • TRPV1 and TRPV3 Activation: this compound activates the vanilloid receptor 1 (TRPV1) and vanilloid receptor 3 (TRPV3) channels.[1] This activity is associated with an increase in intracellular calcium levels, which can trigger various cellular signaling cascades.

  • Cardioprotection: The activation of TRPV1 is implicated in cardioprotective effects. Specifically, this compound has been shown to protect cardiomyocytes from hypoxia-reoxygenation injury, a common model for studying ischemia-reperfusion injury seen in heart attacks.[1]

Anti-Cancer Activity in Esophageal Cancer

A significant area of research for this compound is its potential as an anti-cancer agent, particularly in esophageal cancer.

  • Suppression of CD81: this compound has been demonstrated to bind to the tetraspanin CD81 and suppress its expression in esophageal cancer cells.[1][2][3][4] CD81 is a membrane protein that has been implicated in cancer progression, including tumor growth and metastasis.[4][5][6][7]

  • Inhibition of Cell Motility: By suppressing CD81, this compound inhibits the motility of esophageal cancer cells.[1][2][3][4] This suggests a potential role in preventing or reducing the metastatic spread of this cancer. The effect on CD81 expression has been observed to be concentration-dependent.[3][4]

Quantitative Data

The following tables summarize the available quantitative data for the pharmacological activities of this compound.

Table 1: TRP Channel Activation by this compound
Target Kd (µM)
TRPV1289[1]
TRPV3341[1]
Table 2: Anti-Cancer Activity of this compound in Esophageal Cancer
Activity Details
Binding to CD81Confirmed by Microscale Thermophoresis[1][2][3][4]
Inhibition of Cell MotilityDemonstrated in EC109 esophageal cancer cells[1][2][3][4]
Suppression of CD81 ExpressionObserved at both protein and mRNA levels in EC109 and KYSE520 cells[1][2][3][4]

Signaling Pathways

The mechanisms of action of this compound involve the modulation of specific signaling pathways.

TRPV1/TRPV3 Activation Signaling

Activation of TRPV1 and TRPV3 by this compound leads to an influx of cations, primarily Ca2+, into the cell. This increase in intracellular calcium can initiate a variety of downstream signaling events. In cardiomyocytes, TRPV1 activation is linked to the p38 MAP kinase pathway, which is involved in cellular stress responses.[8]

TRPV1_Signaling This compound This compound TRPV1/TRPV3 TRPV1/TRPV3 This compound->TRPV1/TRPV3 Activates Ca2+ Influx Ca2+ Influx TRPV1/TRPV3->Ca2+ Influx Increased [Ca2+]i Increased [Ca2+]i Ca2+ Influx->Increased [Ca2+]i Downstream Signaling Downstream Signaling Increased [Ca2+]i->Downstream Signaling Cardioprotection Cardioprotection Downstream Signaling->Cardioprotection

TRPV1/3 Activation Pathway by this compound.
CD81-Mediated Anti-Metastatic Signaling

In esophageal cancer, this compound binds to CD81, leading to the suppression of its expression. CD81 is known to be involved in cell migration and invasion, potentially through its interaction with small GTPases like Rac and the subsequent regulation of matrix metalloproteinases (MMPs) via pathways such as ERK.[8][9] By downregulating CD81, this compound likely disrupts these pro-metastatic signaling cascades.

CD81_Signaling cluster_membrane Cell Membrane CD81 CD81 Rac GTPase Activation Rac GTPase Activation CD81->Rac GTPase Activation Modulates This compound This compound CD81 Expression CD81 Expression This compound->CD81 Expression Suppresses CD81 Expression->CD81 ERK/MAPK Pathway ERK/MAPK Pathway Rac GTPase Activation->ERK/MAPK Pathway MMP Expression MMP Expression ERK/MAPK Pathway->MMP Expression Cell Motility & Invasion Cell Motility & Invasion MMP Expression->Cell Motility & Invasion

CD81-Mediated Anti-Metastatic Pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the pharmacological profiling of this compound.

TRP Channel Activation Assay (Calcium Imaging)

This protocol is a general method for assessing TRP channel activation by monitoring changes in intracellular calcium concentration.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with the cDNA for the TRP channel of interest (e.g., TRPV1 or TRPV3).

  • Fluorescent Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[10][11][12][13][14] This is typically done by incubating the cells with the dye in a suitable buffer.

  • Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured using a fluorescence microplate reader or a fluorescence microscope.

  • Compound Addition and Signal Detection: this compound at various concentrations is added to the cells, and the change in fluorescence intensity is monitored over time. An increase in fluorescence indicates an influx of calcium and, therefore, channel activation.

  • Data Analysis: The change in fluorescence is quantified and can be used to determine the potency (e.g., EC50) of the compound.

Calcium_Imaging_Workflow Culture & Transfect HEK293 cells with TRPV cDNA Culture & Transfect HEK293 cells with TRPV cDNA Load cells with Fluo-4 AM Load cells with Fluo-4 AM Culture & Transfect HEK293 cells with TRPV cDNA->Load cells with Fluo-4 AM Measure Baseline Fluorescence Measure Baseline Fluorescence Load cells with Fluo-4 AM->Measure Baseline Fluorescence Add this compound Add this compound Measure Baseline Fluorescence->Add this compound Monitor Fluorescence Change Monitor Fluorescence Change Add this compound->Monitor Fluorescence Change Data Analysis (EC50) Data Analysis (EC50) Monitor Fluorescence Change->Data Analysis (EC50)

Workflow for Calcium Imaging Assay.
Cardiomyocyte Hypoxia-Reoxygenation Injury Model

This in vitro model simulates the conditions of ischemia-reperfusion injury.

  • Cell Culture: H9c2 rat cardiomyoblasts are cultured in standard growth medium.

  • Hypoxia Induction: The culture medium is replaced with a serum- and glucose-free medium, and the cells are placed in a hypoxic chamber with low oxygen (e.g., 1% O2) for a defined period (e.g., 6-8 hours).[2][15][16][17]

  • Reoxygenation: After the hypoxic period, the medium is replaced with normal growth medium, and the cells are returned to a normoxic incubator for a period of reoxygenation (e.g., 12-24 hours).[15]

  • Treatment: this compound is typically added to the cells before or during the hypoxic phase.

  • Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium. A protective effect is indicated by increased cell viability in the treated group compared to the untreated hypoxia-reoxygenation group.

Cancer Cell Motility Assay (Wound Healing/Scratch Assay)

This assay is used to evaluate the effect of a compound on the collective migration of a sheet of cells.[18][19][20][21][22]

  • Cell Seeding: Esophageal cancer cells (e.g., EC109) are seeded in a multi-well plate and grown to form a confluent monolayer.

  • Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the cell monolayer.

  • Treatment: The cells are washed to remove debris, and fresh medium containing various concentrations of this compound is added.

  • Image Acquisition: Images of the scratch are taken at time zero and at subsequent time points (e.g., 24 and 48 hours).

  • Data Analysis: The width of the scratch is measured at different time points, and the rate of wound closure is calculated. An inhibition of cell motility is indicated by a slower rate of closure in the treated groups.

Wound_Healing_Workflow Seed cells to confluence Seed cells to confluence Create scratch in monolayer Create scratch in monolayer Seed cells to confluence->Create scratch in monolayer Wash and add medium with this compound Wash and add medium with this compound Create scratch in monolayer->Wash and add medium with this compound Image at T=0 Image at T=0 Wash and add medium with this compound->Image at T=0 Incubate Incubate Image at T=0->Incubate Image at T=x Image at T=x Incubate->Image at T=x Measure wound closure Measure wound closure Image at T=x->Measure wound closure

Workflow for Wound Healing Assay.
Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between two molecules in solution.[23][24][25][26][27]

  • Sample Preparation: The target protein (e.g., fluorescently labeled CD81) is kept at a constant concentration, while the ligand (this compound) is prepared in a serial dilution.

  • Capillary Loading: The samples are loaded into glass capillaries.

  • MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled target molecule along this gradient is monitored.

  • Data Acquisition: The change in the thermophoretic movement upon binding of the ligand is measured.

  • Data Analysis: The data is used to generate a binding curve, from which the dissociation constant (Kd) can be calculated, providing a measure of the binding affinity.

Conclusion and Future Directions

This compound is a promising natural product with distinct pharmacological activities. Its ability to activate specific TRP channels and to inhibit key processes in esophageal cancer metastasis highlights its therapeutic potential. The quantitative data and experimental methodologies summarized in this guide provide a solid foundation for further research.

Future studies should focus on:

  • Elucidating the detailed downstream signaling pathways modulated by this compound.

  • Conducting in vivo studies to validate the anti-cancer and cardioprotective effects observed in vitro.

  • Exploring the structure-activity relationship of this compound to guide the development of more potent and selective analogues.

  • Investigating the pharmacokinetic and safety profiles of this compound to assess its suitability for clinical development.

This technical guide serves as a valuable resource for the scientific community to advance our understanding and potential therapeutic application of this compound.

References

Unlocking the Therapeutic Potential of Bisandrographolide C and its Natural Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derived from the herbaceous plant Andrographis paniculata, long utilized in traditional Asian medicine, a class of diterpenoid lactones known as andrographolides are gaining significant attention in modern drug discovery.[1] The primary bioactive constituent, andrographolide (B1667393), is known for its wide-ranging therapeutic properties, including anti-inflammatory, antiviral, and anticancer effects.[1][2] This guide focuses on Bisandrographolide C, an unusual and complex dimeric analogue of andrographolide, and its related natural compounds. These molecules exhibit unique biological activities and mechanisms of action, setting them apart from their monomeric counterparts and opening new avenues for therapeutic development. This document provides an in-depth overview of the available scientific data, experimental methodologies, and the molecular pathways modulated by these promising natural products.

Chemical Structures and Natural Sources

This compound is a dimeric ent-labdane diterpenoid isolated from Andrographis paniculata.[3] It is structurally related to other natural dimers found in the same plant, such as Bisandrographolide A and B. These dimers are typically formed from andrographolide-like monomers.[1][3] The major natural analogues found alongside this compound in A. paniculata include Andrographolide, Neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide.[2][4]

Biological Activities and Quantitative Data

This compound and its analogues demonstrate a range of biological activities, with significant potential in oncology and inflammation. Their effects are often linked to specific molecular targets, including Transient Receptor Potential (TRP) channels and cell surface proteins like CD81. The quantitative data for the biological activities of these compounds are summarized below.

Table 1: Anticancer and Cytotoxic Activities
CompoundCell LineAssay TypeIC50 ValueCitation
AndrographolideKB (Oral Cancer)Cytotoxicity106.2 µg/mL[5]
AndrographolideMCF-7 (Breast Cancer)MTT32.90 ± 0.02 µM (48h)[6][7]
AndrographolideMDA-MB-231 (Breast Cancer)MTT30.28 µM (48h)[8]
AndrographolideA375 (Melanoma)MTT12.07 µM (48h)[7]
AndrographolideC8161 (Melanoma)MTT10.92 µM (48h)[7]
AndrographolideHCT-116 (Colon Cancer)CytotoxicityGI50: 0.85 µM[9]
Andrographolide Fractions (F2)CACO-2 (Colorectal)MTT32.46 µg/mL[10]
Table 2: Anti-inflammatory and TRP Channel Modulation Activities
CompoundTarget/AssayActivity TypeEC50 / IC50 / Kd ValueCitation
This compound TRPV1 Activation Agonist Most effective of analogues [1][3]
This compound TRPV3 Activation Agonist Data not specified [3]
Bisandrographolide ATRPV4 ActivationAgonist790-950 nM[9][10]
AndrographolidePGE2 InhibitionInhibitionIC50: 8.8 µM
14-deoxy-11,12-didehydroandrographolideNitric Oxide (NO) InhibitionInhibitionIC50: 94.12 ± 4.79 µM[10]
NeoandrographolideNitric Oxide (NO) InhibitionInhibitionIC50: > 100 µM[10]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound and its analogues are underpinned by their ability to modulate specific cellular signaling pathways. Key mechanisms include the inhibition of the pro-inflammatory NF-κB pathway, the activation of specific TRP ion channels, and interaction with proteins involved in cancer metastasis.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism for the potent anti-inflammatory effects of andrographolide and its derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][11] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, chemokines, and enzymes such as iNOS and COX-2.[12] By suppressing the activation of NF-κB, these compounds effectively reduce the inflammatory cascade.[11]

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-a TNF-a TNFR TNFR TNF-a->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NF-kB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation DNA κB Sites NF-kB->DNA Translocates & Binds Andrographolides Andrographolide & Analogues Andrographolides->IKK Inhibits Andrographolides->NF-kB Inhibits Nuclear Translocation Transcription Gene Transcription DNA->Transcription mRNA Pro-inflammatory mRNA Transcription->mRNA TRPV_Activation_Pathway Bisandrographolide_C This compound TRPV1 TRPV1 Channel (on cell membrane) Bisandrographolide_C->TRPV1 Binds & Activates Ca_Influx Cation Influx (e.g., Ca²⁺) TRPV1->Ca_Influx Opens to allow Signaling_Cascade Downstream Signaling Cascades Ca_Influx->Signaling_Cascade Initiates Cardioprotection Cardiomyocyte Protection (vs. Hypoxia-Reoxygenation Injury) Signaling_Cascade->Cardioprotection Leads to MTT_Workflow A 1. Seed Cells (96-well plate, 24h) B 2. Add Compound (Varying concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent (Incubate 3-4h at 37°C) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

References

In-depth Technical Guide on the Preliminary Cytotoxicity Studies of Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Initial Findings and Current Research Landscape

Preliminary investigations into the cytotoxic effects of Bisandrographolide C, a diterpenoid compound, are in the nascent stages. Publicly available research dedicated specifically to the cytotoxic, apoptotic, and cell cycle inhibitory mechanisms of this compound is currently limited. However, emerging evidence suggests a potential role for this compound in cancer therapy, primarily focusing on its anti-metastatic properties.

A notable study has identified that this compound, along with its related compounds Andrographolide (B1667393) and Bisandrographolide A, can bind to the tetraspanin CD81.[1][2] This interaction has been shown to suppress the motility of esophageal cancer cells (EC109) and reduce the expression of CD81 at both the protein and mRNA levels.[1][2] The downregulation of CD81 is significant as this protein is implicated in cancer cell migration, invasion, and metastasis. While this points to a promising anti-cancer activity, it is important to distinguish this anti-metastatic effect from direct cytotoxicity that leads to cell death.

At present, comprehensive quantitative data, such as IC50 values across various cancer cell lines, detailed apoptosis rates, and specific cell cycle arrest phases induced by this compound, are not available in the reviewed literature. Consequently, the detailed experimental protocols and signaling pathway diagrams specifically for the cytotoxic effects of this compound cannot be constructed.

A Comprehensive Look at the Closely Related Compound: Andrographolide

Given the limited data on this compound, this guide will now focus on the extensive preliminary cytotoxicity studies of Andrographolide , the major active constituent of Andrographis paniculata. The well-documented cytotoxic profile of Andrographolide can serve as a valuable reference point and may offer insights into the potential mechanisms of action for its derivatives, including this compound.

Andrographolide has demonstrated significant cytotoxic effects against a wide array of cancer cell lines by inducing apoptosis and causing cell cycle arrest.[3]

Data Presentation: Cytotoxicity of Andrographolide

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Andrographolide in various cancer cell lines, as well as its effects on apoptosis and the cell cycle.

Table 1: IC50 Values of Andrographolide in Various Cancer Cell Lines

Cancer Cell LineCell TypeIncubation Time (h)IC50 (µM)Reference
MDA-MB-231 Breast Cancer4830[4]
MCF-7 Breast Cancer4836.9[4]
T-47D Breast Cancer48Not specified[4]
HOS Osteosarcoma2450.84[3]
U2OS Osteosarcoma2468.42[3]
SAOS-2 Osteosarcoma2455.27[3]
MG-63 Osteosarcoma2430.87[3]
DBTRG-05MG Glioblastoma7213.95[5][6]
OEC-M1 Oral Epidermoid Carcinoma2455[7]
Jurkat T-cell Acute Lymphoblastic LeukemiaNot specified5.0[8]
MOLT-4 T-cell Acute Lymphoblastic LeukemiaNot specified11.3[8]
Nalm-6 B-cell Acute Lymphoblastic LeukemiaNot specified15.9[8]

Table 2: Apoptosis Induction by Andrographolide

Cell LineConcentration (µM)Duration (h)Apoptotic Cells (%)Key MarkersReference
MDA-MB-231 3048Late: 82.41Externalization of phosphatidylserine, activation of caspase-3 & -9, increased Bax/Bcl-2 ratio.[4]
MDA-MB-231 Not specified4831.95Activation of cytochrome c and caspases.[9]
DBTRG-05MG 27.97216.5Increased p53 expression.[5]
OEC-M1 5524Significant increaseConcentration-dependent increase in apoptotic cells.[7]

Table 3: Cell Cycle Arrest Induced by Andrographolide

Cell LineConcentration (µM)Duration (h)EffectKey RegulatorsReference
MDA-MB-231 3036S and G2/M phase arrestNot specified[10]
HOS & U2OS Various24G2/M phase arrestNot specified[3]
DBTRG-05MG 13.9572G2/M phase arrestIncreased ERK1/2, c-Myc, p53 expression.[5]
RAFLS 10, 20, 3048G0/G1 phase arrestIncreased p21 and p27, decreased CDK4.[11]

Experimental Protocols: Methodologies for Key Experiments with Andrographolide

The following are detailed methodologies for the key experiments commonly cited in the study of Andrographolide's cytotoxicity. These protocols can serve as a template for designing future studies on this compound.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring cell viability.

  • Procedure:

    • Seed cancer cells (e.g., MDA-MB-231, HOS) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of Andrographolide (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of Andrographolide for the indicated times.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Objective: To determine the effect of the compound on cell cycle distribution.

  • Procedure:

    • Treat cells with Andrographolide as described for the apoptosis assay.

    • Harvest and fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis
  • Objective: To detect the expression levels of proteins involved in apoptosis and cell cycle regulation.

  • Procedure:

    • Lyse treated and untreated cells in RIPA buffer to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p53, p21, CDK4) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways implicated in the cytotoxic effects of Andrographolide and a general workflow for cytotoxicity screening.

Signaling Pathway of Andrographolide-Induced Apoptosis

Andrographolide_Apoptosis_Pathway Andrographolide Andrographolide ROS ↑ Reactive Oxygen Species (ROS) Andrographolide->ROS p53 ↑ p53 Andrographolide->p53 JNK ↑ JNK Activation ROS->JNK Bax ↑ Bax JNK->Bax Bcl2 ↓ Bcl-2 JNK->Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria pro-apoptotic Bcl2->Mitochondria anti-apoptotic Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53->Bax Andrographolide_CellCycle_Pathway Andrographolide Andrographolide ERK12 ↑ ERK1/2 Andrographolide->ERK12 cMyc ↑ c-Myc ERK12->cMyc p53_cc ↑ p53 cMyc->p53_cc G2M_Arrest G2/M Phase Arrest p53_cc->G2M_Arrest Cytotoxicity_Workflow Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture & Seeding Start->Cell_Culture Treatment Treatment with This compound (Dose-Response) Cell_Culture->Treatment MTT_Assay Cell Viability (MTT Assay) Treatment->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Mechanism_Studies Mechanism of Action Studies IC50->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis (PI Staining) Mechanism_Studies->CellCycle_Assay Western_Blot Western Blot (Protein Expression) Mechanism_Studies->Western_Blot End End: Data Analysis & Conclusion Apoptosis_Assay->End CellCycle_Assay->End Western_Blot->End

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C is a significant dimeric ent-labdane diterpenoid found in Andrographis paniculata, a plant with a long history of use in traditional medicine. This compound, along with its analogs, has garnered interest in the scientific community for its potential therapeutic applications. Notably, this compound has been identified as an activator of TRPV1 and TRPV3 channels, suggesting its potential role in pain and temperature sensation modulation, and it may protect cardiomyocytes from hypoxia-reoxygenation injury[1]. These properties make this compound a valuable target for further investigation in drug discovery and development.

This document provides a comprehensive protocol for the extraction and purification of this compound from Andrographis paniculata. The methodologies outlined are based on established techniques for the isolation of andrographolides and related diterpenoids. While specific quantitative data for this compound is limited in published literature, this guide presents data for the more abundant andrographolide (B1667393) to serve as a valuable reference for optimizing the process.

Data Presentation: Quantitative Insights into Andrographolide Extraction

The following tables summarize quantitative data for the extraction of andrographolide, the major bioactive compound in Andrographis paniculata. This data can be used as a benchmark for optimizing the extraction of this compound, as their structural similarities suggest comparable extraction behaviors.

Table 1: Comparison of Andrographolide Extraction Yields with Different Solvents and Methods

Extraction MethodSolventPlant Material to Solvent RatioTemperatureDurationAndrographolide Yield/ContentReference
Maceration50% Ethanol (B145695)1:10 (w/v)Room Temperature18 hoursHighest Yield (among ethanol concentrations)[2]
MacerationMethanol (B129727)-Room Temperature-Better yield than chloroform (B151607) or ethyl acetate (B1210297)
Soxhlet ExtractionMethanol-Boiling point of methanol1.5 hours1.790% (w/w)[3]
Soxhlet Extraction95% Ethanol1:15 (w/v)40°C12 hours15.53 mg/g
Microwave-Assisted Extraction (MAE)85% Ethanol1:20 (w/v)-4 minutes10.926 ± 0.053 mg/g[3]
Ultrasound-Assisted Extraction (UAE)70% Ethanol1:50 (w/v)-30 minutesOptimized for three major diterpenoids[4]
Accelerated Solvent Extraction (ASE)Methanol-60°C5 minutes (3 cycles)up to 335.2 ± 0.2 mg/g

Table 2: Purity and Recovery of Andrographolide in Purification Steps

Purification StepPurity AchievedRecovery RateReference
Preparative HPLC85.6%-
Cooling Crystallization95.2%-
Column Chromatography + Supercritical Fluid Anti-Solvent Crystallization>99%-

Experimental Protocols

Extraction of Crude this compound from Andrographis paniculata**

This protocol describes a standard maceration technique for obtaining a crude extract enriched with diterpenoids, including this compound.

Materials and Reagents:

  • Dried, powdered aerial parts of Andrographis paniculata

  • Methanol (analytical grade)

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

  • Erlenmeyer flasks

  • Shaker

Procedure:

  • Weigh 100 g of dried, powdered Andrographis paniculata.

  • Place the powder in a 2 L Erlenmeyer flask.

  • Add 1 L of methanol to the flask (1:10 w/v ratio).

  • Seal the flask and place it on a shaker at room temperature for 24 hours.

  • After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a viscous, dark green crude extract is obtained.

  • Store the crude extract at 4°C in a tightly sealed container.

Purification of this compound

This multi-step protocol employs column chromatography and preparative HPLC for the isolation and purification of this compound from the crude extract.

2.1. Decolorization of the Crude Extract

Materials and Reagents:

  • Crude Andrographis paniculata extract

  • Activated charcoal

  • Methanol

  • Beaker

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the crude extract in a minimal amount of methanol.

  • Add activated charcoal to the solution (approximately 1-2% of the extract weight).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Filter the solution to remove the activated charcoal. The filtrate should be a lighter color.

  • Concentrate the decolorized extract using a rotary evaporator.

2.2. Silica (B1680970) Gel Column Chromatography

Materials and Reagents:

  • Decolorized crude extract

  • Silica gel (60-120 mesh) for column chromatography

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Prepare a silica gel slurry in n-hexane and pack it into the chromatography column.

  • Adsorb the decolorized crude extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

  • Collect fractions of a consistent volume using a fraction collector.

  • Monitor the separation by spotting fractions onto TLC plates. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3 v/v).

  • Visualize the spots under a UV lamp at 254 nm.

  • Pool the fractions containing compounds with similar Rf values, which are likely to be structurally related. Fractions containing this compound are expected to elute with a moderately polar solvent mixture.

2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Materials and Reagents:

  • Pooled fractions from column chromatography

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (optional, for better peak shape)

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Dissolve the pooled fractions containing the target compound in a suitable solvent (e.g., methanol).

  • Filter the solution through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with a C18 column.

  • Use a mobile phase gradient of water and acetonitrile (or methanol), with a small amount of acidifier if necessary. A typical gradient could be from 30% to 70% acetonitrile over 30 minutes.

  • Inject the sample and collect fractions based on the retention time of the target peak.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.

Analytical High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is for determining the purity of the isolated this compound.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water, or methanol and water. For example, a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) can be used[5].

  • Flow Rate: 1.0 mL/min[3]

  • Detection Wavelength: 220-230 nm[5]

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

Mandatory Visualizations

Extraction_Purification_Workflow Plant Andrographis paniculata (Dried, Powdered) Extraction Methanol Extraction (Maceration) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Decolorization Activated Charcoal Treatment CrudeExtract->Decolorization DecolorizedExtract Decolorized Extract Decolorization->DecolorizedExtract ColumnChromatography Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) DecolorizedExtract->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions PrepHPLC Preparative HPLC (C18 Column) Fractions->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: Workflow for this compound Extraction and Purification.

Signaling_Pathway BAC This compound TRPV1 TRPV1 Channel BAC->TRPV1 Activates TRPV3 TRPV3 Channel BAC->TRPV3 Activates Activation Channel Activation TRPV1->Activation TRPV3->Activation IonInflux Cation Influx (e.g., Ca2+) Activation->IonInflux CellularResponse Cellular Response (e.g., Nociception, Thermosensation) IonInflux->CellularResponse

Caption: Proposed Signaling Pathway of this compound.

References

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Bisandrographolide C in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bisandrographolide C, a major diterpenoid from Andrographis paniculata, in plasma. The protocol employs a simple protein precipitation technique for sample extraction and utilizes multiple reaction monitoring (MRM) for selective and sensitive detection. This method is suitable for pharmacokinetic studies, providing reliable and reproducible data essential for drug development and preclinical research. The validation was conducted in accordance with FDA and EMA guidelines for bioanalytical method validation.[1]

Experimental Protocol

This protocol outlines the procedure for sample preparation, and the conditions for liquid chromatography and mass spectrometry.

Sample Preparation (Protein Precipitation)

A simple protein precipitation method is used for the extraction of this compound from plasma samples.[2][3]

  • Thaw Samples: Thaw frozen plasma samples at room temperature. Vortex mix gently to ensure homogeneity.

  • Aliquoting: Pipette 50 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Spike the sample with the appropriate internal standard (e.g., Genistein) to the working concentration.

  • Precipitation: Add 100 µL of methanol (B129727) containing 0.01% ammonia (B1221849) to the plasma sample.[4]

  • Vortex: Vortex the mixture vigorously for 20-30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,800 rpm for 5 minutes to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant into an HPLC vial with an insert for analysis.[4]

  • Injection: Inject 10 µL of the supernatant into the LC-MS/MS system.[4][5]

Liquid Chromatography (LC) Conditions

Chromatographic separation is achieved using a C18 column with a gradient mobile phase.[2][3][5]

ParameterCondition
LC System Nexera X2 or equivalent[5]
Column Phenomenex Luna C18 (150 mm x 4.6 mm, 5.0 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water[5]
Mobile Phase B Acetonitrile[5]
Flow Rate 0.5 mL/min[5]
Column Temperature 35 °C[5]
Injection Volume 10 µL[5]
Gradient Elution Start with 30% B, increase to 90% B in 20 min, hold at 95% B for 5 min.[5]
Mass Spectrometry (MS/MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer operating in MRM mode with an electrospray ionization (ESI) source in negative mode.[2][3]

ParameterCondition
Mass Spectrometer Shimadzu 8060NX Triple Quadrupole or equivalent[4]
Ionization Mode Electrospray Ionization (ESI), Negative[2][3]
Scan Type Multiple Reaction Monitoring (MRM)[2][5]
MRM Transition (SAP) m/z 413.2 → m/z 287.2[6]
MRM Transition (IS) m/z 269.0 → m/z 133.0 (Genistein)[6]
Source Temperature 400 °C
Gas Flow Nebulizing Gas: 3 L/min; Drying Gas: 10 L/min

Note: Compound-specific parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP) should be optimized for the specific instrument used.

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, recovery, and matrix effect.[5] All parameters met the acceptance criteria set by regulatory guidelines.

Table 1: Calibration Curve and Sensitivity
AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
This compound1.00 - 500> 0.995[2]1.00[2]
Table 2: Precision and Accuracy

The intraday and interday precision and accuracy were evaluated at low, medium, and high-quality control (QC) concentrations.

QC LevelIntraday Precision (%RSD)Intraday Accuracy (%RE)Interday Precision (%RSD)Interday Accuracy (%RE)
Low < 9.67%[2]< 10.03%[2]< 9.67%[2]< 10.03%[2]
Medium < 9.67%[2]< 10.03%[2]< 9.67%[2]< 10.03%[2]
High < 9.67%[2]< 10.03%[2]< 9.67%[2]< 10.03%[2]

Acceptance Criteria: Precision (%RSD) ≤15% (≤20% at LLOQ), Accuracy (%RE) within ±15% (±20% at LLOQ).[1]

Table 3: Recovery and Matrix Effect
QC LevelExtraction Recovery (%)Matrix Effect (%)
Low 86.54 - 111.56[2]85.15 - 112.36[2]
High 86.54 - 111.56[2]85.15 - 112.36[2]

Acceptance Criteria: Recovery should be consistent and reproducible. The matrix effect should be within an acceptable range, typically 85-115%.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from plasma sample processing to final data analysis.

G s1 Plasma Sample (50 µL) s2 Add Internal Standard s1->s2 s3 Protein Precipitation (100 µL Methanol) s2->s3 s4 Vortex (30s) s3->s4 s5 Centrifuge (14,800 rpm, 5 min) s4->s5 s6 Collect Supernatant s5->s6 a1 Inject 10 µL into LC-MS/MS s6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry (MRM, ESI-) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3 d4 Pharmacokinetic Analysis d3->d4

Caption: Workflow for LC-MS/MS analysis of this compound in plasma.

Bioanalytical Method Validation Parameters

This diagram shows the key parameters assessed during the bioanalytical method validation process, ensuring the reliability of the results for pharmacokinetic studies.[7][8]

G center Bioanalytical Method Validation p1 Selectivity & Specificity center->p1 p2 Accuracy center->p2 p3 Precision (Intra- & Inter-day) center->p3 p4 Linearity & Range center->p4 p5 LLOQ center->p5 p6 Recovery center->p6 p7 Matrix Effect center->p7 p8 Stability center->p8

Caption: Core parameters for bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in plasma.[2][3] The simple sample preparation and rapid analysis time make it highly suitable for high-throughput pharmacokinetic analysis in preclinical and clinical studies. The method has been successfully validated according to international guidelines, ensuring data integrity and accuracy.[5]

References

Application Notes and Protocols for Bisandrographolide C Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of cell-based assays to investigate the biological activity of Bisandrographolide C, a diterpenoid found in the plant Andrographis paniculata.

Introduction

This compound, along with its related compounds such as Andrographolide (B1667393) and Bisandrographolide A, has been identified as a potentially bioactive molecule. Research suggests that compounds from Andrographis paniculata possess anti-inflammatory and anti-cancer properties.[1][2][3][4] Specifically, this compound has been shown to bind to and suppress the function of CD81, a tetraspanin membrane protein, indicating a potential role in modulating cell motility and metastasis in cancer.[5][6] The parent compound, andrographolide, is a known inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[1][3][7] Given the structural similarities, it is plausible that this compound may also exert its effects through modulation of key cellular signaling pathways.

These application notes describe a proposed cell-based assay to screen and characterize the activity of this compound, focusing on its potential anti-inflammatory effects via the NF-κB pathway, a common mechanism for related compounds.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following table summarizes the activity of its closely related analogue, Andrographolide, to provide a reference for expected potency.

CompoundAssayCell LineEndpointIC50 / EC50
AndrographolideNF-κB Activation AssayVariousInhibition of NF-κB~10 µM[8]
AndrographolidePGE2 Inhibition AssayRAW264.7Inhibition of PGE28.8 µM[9][10]
Bisandrographolide ATRPV4 Activation AssayHEK293TActivation of TRPV4790-950 nM[11]

Experimental Protocols

NF-κB Reporter Assay for this compound

This protocol describes a cell-based luciferase reporter assay to quantify the inhibitory effect of this compound on the NF-κB signaling pathway.

Objective: To determine the dose-dependent inhibitory effect of this compound on TNF-α-induced NF-κB activation.

Materials:

  • HEK293T cells (or other suitable cell line, e.g., HeLa, A549)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • pNF-κB-Luc plasmid (a plasmid containing the luciferase reporter gene driven by an NF-κB response element)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • Recombinant human TNF-α

  • Luciferase Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed 2 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

    • Transfect the cells with the pNF-κB-Luc plasmid according to the manufacturer's protocol for your chosen transfection reagent.

    • Incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.

    • Remove the medium from the transfected cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with DMSO only) and a positive control (e.g., a known NF-κB inhibitor).

    • Incubate the plate for 1 hour at 37°C.

  • Stimulation:

    • Prepare a solution of TNF-α in cell culture medium. The final concentration should be predetermined to induce a robust NF-κB response (typically 10-20 ng/mL).

    • Add the TNF-α solution to all wells except for the unstimulated control wells.

    • Incubate the plate for 6-8 hours at 37°C.

  • Luciferase Assay:

    • Remove the medium from the wells and wash gently with PBS.

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Add the luciferase substrate to each well according to the kit's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity by subtracting the background luminescence from the unstimulated control wells.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-α stimulated control.

    • Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment & Stimulation cluster_readout Day 2: Readout seed_cells Seed HEK293T cells (2x10^4/well) transfect Transfect with pNF-κB-Luc plasmid seed_cells->transfect add_compound Add this compound (1 hr incubation) stimulate Stimulate with TNF-α (6-8 hr incubation) add_compound->stimulate lyse_cells Lyse cells add_substrate Add Luciferase Substrate lyse_cells->add_substrate read_luminescence Read Luminescence add_substrate->read_luminescence

Caption: Workflow for the NF-κB reporter assay.

nfkB_pathway tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk Activation ikb IκBα ikk->ikb Phosphorylation ikb_p P-IκBα ikb->ikb_p nfkab NF-κB (p65/p50) nfkab->ikb Inhibited proteasome Proteasome ikb_p->proteasome Ubiquitination & Degradation nfkab_active Active NF-κB ikb_p->nfkab_active Release nucleus Nucleus nfkab_active->nucleus Translocation gene_transcription Gene Transcription (Pro-inflammatory cytokines) bisc This compound (Putative Inhibition) bisc->ikk

References

Application Notes and Protocols for In Vivo Experimental Models in Bisandrographolide C Studies

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: A detailed guide to establishing in vivo experimental models for the study of Bisandrographolide (B10772405) C, a bioactive compound isolated from Andrographis paniculata.

Introduction:

Bisandrographolide C is a labdane (B1241275) diterpenoid found in the medicinal plant Andrographis paniculata. While research on this specific compound is emerging, its therapeutic potential, particularly in oncology, is of growing interest. This document provides a comprehensive overview of the available in vivo experimental data related to this compound and offers detailed protocols based on studies of the whole plant extract and the closely related, well-researched compound, andrographolide (B1667393). These protocols can serve as a foundational framework for designing and executing in vivo studies to elucidate the pharmacokinetics, pharmacodynamics, and efficacy of this compound.

1. This compound: Current In Vivo Research Landscape

To date, in vivo research specifically utilizing isolated this compound is limited. However, studies on aqueous extracts of Andrographis paniculata, which contain this compound, provide valuable insights into its potential biological activity.

A key study has demonstrated that an Andrographis paniculata water extract (APW) exhibits suppressive effects on metastatic esophageal cancer in a tumor-bearing mouse model.[1] In this research, this compound, along with andrographolide and bisandrographolide A, was identified as an active component that binds to the tetraspanin CD81.[1] The downregulation of CD81 is implicated in the anti-metastatic effects of the extract.[1]

Quantitative Data from In Vivo Studies with Andrographis paniculata Extract

The following table summarizes the quantitative data from an in vivo study on esophageal cancer using an Andrographis paniculata water extract (APW) containing this compound.

Animal ModelTreatmentDosageDurationKey FindingsReference
EC109 Xenograft-bearing MiceAndrographis paniculata water extract (APW)Not specified21 daysReduced metastasis in lungs, livers, and lymph nodes. Significantly lower expression of CD81 in xenograft tumors compared to untreated controls.[1]

2. Proposed Signaling Pathway for this compound

Based on current findings, a proposed mechanism of action for this compound in esophageal cancer involves its interaction with the cell surface protein CD81, leading to a reduction in cancer cell motility and metastasis.

Bisandrographolide_C_Pathway This compound This compound CD81 CD81 This compound->CD81 Binds to & Inhibits CellMotility CellMotility CD81->CellMotility Promotes Metastasis Metastasis CellMotility->Metastasis

Caption: Proposed mechanism of this compound in inhibiting cancer metastasis through CD81 interaction.

3. Experimental Protocols: A Framework Based on Andrographolide Studies

Given the limited specific protocols for this compound, this section provides detailed methodologies from in vivo studies of andrographolide, the major active component of Andrographis paniculata. These protocols can be adapted for this compound research.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This model is widely used to assess the anti-inflammatory effects of compounds.

Experimental Workflow:

Anti_Inflammatory_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AnimalAcclimatization Acclimatize Mice/Rats (e.g., BALB/c mice or Sprague-Dawley rats) Baseline Measure baseline paw volume AnimalAcclimatization->Baseline CompoundPrep Prepare this compound (in appropriate vehicle) Administration Administer Compound (e.g., subcutaneous) CompoundPrep->Administration Baseline->Administration Induction Induce edema with carrageenan injection (into plantar surface of hind paw) Administration->Induction Measurement Measure paw volume at set time points (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) Induction->Measurement Calculation Calculate % inhibition of edema Measurement->Calculation Stats Statistical Analysis Calculation->Stats

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animals: Use male BALB/c mice or Sprague-Dawley rats, allowing for a one-week acclimatization period.

  • Grouping: Divide animals into control (vehicle), positive control (e.g., indomethacin), and experimental groups (different doses of this compound).

  • Compound Administration: Administer this compound (e.g., 10, 25, 50 mg/kg) subcutaneously.[2]

  • Edema Induction: After a set time (e.g., 30 minutes) post-compound administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., hourly for 5 hours) after carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Quantitative Data from Andrographolide Anti-Inflammatory Studies:

Animal ModelTreatmentDosage (s.c.)EffectReference
MiceAndrographolide10, 25, 50 mg/kgSignificant antiedematogenic activity[2]
MiceAndrographolide30 mg/kg (i.p.)92% inhibition of TNF-α and 65% inhibition of GM-CSF in bronchoalveolar fluid in a lung inflammation model.[3][4]

Anticancer Activity: Xenograft Tumor Model

This model is the standard for evaluating the in vivo efficacy of potential anticancer compounds.[5]

Experimental Workflow:

Anticancer_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Culture human cancer cells (e.g., esophageal, breast) Implantation Subcutaneously implant cancer cells CellCulture->Implantation AnimalPrep Prepare immunodeficient mice (e.g., nude or SCID mice) AnimalPrep->Implantation TumorGrowth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Implantation->TumorGrowth Grouping Randomize mice into treatment groups TumorGrowth->Grouping Treatment Administer this compound or vehicle (e.g., daily for 21 days) Grouping->Treatment Monitoring Monitor tumor size and body weight Treatment->Monitoring Endpoint Euthanize mice at endpoint Monitoring->Endpoint TumorAnalysis Excise and weigh tumors Perform IHC, Western blot, etc. Endpoint->TumorAnalysis Stats Statistical Analysis TumorAnalysis->Stats NFkB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Andrographolide Andrographolide Andrographolide->IKK Inhibits Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Mediators (TNF-α, IL-6, COX-2) Inflammatory Mediators (TNF-α, IL-6, COX-2) Gene Transcription->Inflammatory Mediators (TNF-α, IL-6, COX-2) JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates to Andrographolide Andrographolide Andrographolide->JAK Inhibits Gene Expression (Proliferation, Inflammation) Gene Expression (Proliferation, Inflammation) Nucleus->Gene Expression (Proliferation, Inflammation)

References

Application Notes and Protocols for Microscale Thermophoresis with Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C, a labdane (B1241275) diterpenoid isolated from Andrographis paniculata, has garnered significant interest in drug discovery due to its diverse biological activities. Understanding the molecular interactions of this compound with its protein targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify biomolecular interactions in solution with high sensitivity and low sample consumption.[1][2][3][4][5] This document provides a detailed protocol for utilizing MST to measure the binding affinity of this compound to its putative protein targets.

Principle of Microscale Thermophoresis

MST measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis.[2][5] This movement is highly sensitive to changes in the molecule's size, charge, and hydration shell.[1][2] In a typical MST experiment, one binding partner (the target protein) is fluorescently labeled, while the other (the ligand, this compound) is unlabeled. The thermophoretic movement of the fluorescently labeled protein is monitored as the concentration of the unlabeled ligand is varied. A binding event between the protein and the ligand will alter the complex's thermophoretic properties, leading to a change in the measured fluorescence signal. By plotting the change in thermophoresis against the ligand concentration, a binding curve can be generated, from which the dissociation constant (Kd) can be determined.[2][3]

Known Molecular Targets of this compound

Recent studies have identified several protein targets for this compound, and MST has been employed to characterize these interactions.

Target ProteinInteraction DetailsReference
CD81 The binding of this compound to CD81 has been confirmed using microscale thermophoresis, suggesting a role in its anti-metastatic activities in esophageal cancer.[6][7]
TRPV1 This compound activates the TRPV1 channel.
TRPV3 This compound activates the TRPV3 channel.

Experimental Protocol: MST Analysis of this compound Binding to a Target Protein

This protocol provides a generalized procedure for determining the binding affinity of this compound to a fluorescently labeled target protein.

Materials and Reagents
  • Target Protein: Purified target protein (e.g., recombinant human CD81, TRPV1, or TRPV3). Protein purity should be >90%.

  • This compound: High-purity compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Fluorescent Labeling Kit: (e.g., NanoTemper Technologies Monolith His-Tag Labeling Kit RED-tris-NTA 2nd Generation or NHS-ester based dye for primary amine labeling).

  • MST Buffer: A buffer in which the target protein is stable and soluble (e.g., PBS pH 7.4, supplemented with 0.05% Tween-20 to prevent aggregation and sticking to capillaries). The buffer should be filtered and degassed.

  • MST Capillaries: Standard or premium treated capillaries (NanoTemper Technologies).

  • Microscale Thermophoresis Instrument: (e.g., NanoTemper Technologies Monolith NT.115 or NT.Automated).

Experimental Workflow

G cluster_prep Sample Preparation cluster_mst MST Experiment cluster_analysis Data Analysis p1 Fluorescent Labeling of Target Protein p2 Purification of Labeled Protein p1->p2 m1 Mixing Labeled Protein and Ligand p2->m1 p3 Preparation of this compound Serial Dilution p3->m1 m2 Loading into Capillaries m1->m2 m3 MST Measurement m2->m3 d1 Quality Control Checks m3->d1 d2 Binding Curve Generation d1->d2 d3 Kd Determination d2->d3 G cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cluster_response Cellular Response CD81 CD81 TCR TCR/CD3 CD81->TCR Integrins Integrins CD81->Integrins PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT MAPK MAPK Pathway TCR->MAPK NFkB NF-κB Pathway TCR->NFkB Proliferation Cell Proliferation PI3K_AKT->Proliferation Migration Cell Migration MAPK->Migration Adhesion Cell Adhesion NFkB->Adhesion Bisandrographolide_C This compound Bisandrographolide_C->CD81 Binds to G cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response TRPV1_3 TRPV1 / TRPV3 Ca_influx Ca²⁺ Influx TRPV1_3->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin PKC PKC Ca_influx->PKC Gene_expression Gene Expression Calmodulin->Gene_expression Neurotransmitter_release Neurotransmitter Release PKC->Neurotransmitter_release Bisandrographolide_C This compound Bisandrographolide_C->TRPV1_3 Activates G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates Gene_transcription Gene Transcription STAT_dimer->Gene_transcription NFkB_p65_p50_nuc->Gene_transcription Cytokine Cytokine Cytokine->Cytokine_R Andrographolides Andrographolides (e.g., this compound) Andrographolides->JAK Inhibits Andrographolides->IKK Inhibits

References

Application Note: Calcium Imaging Assay for Characterizing TRPV Channel Activation by Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for a homogeneous, fluorescence-based calcium imaging assay to characterize the activation of Transient Receptor Potential Vanilloid (TRPV) channels. Specifically, it outlines the methodology to assess the activity of a novel test compound, Bisandrographolide C, on TRPV1 channels expressed in a recombinant cell line. The protocol utilizes the fluorescent calcium indicator Fluo-4 AM and a microplate reader to measure changes in intracellular calcium concentration following compound addition. Detailed procedures for cell handling, dye loading, and data analysis are provided, along with example data using the well-characterized TRPV1 agonist, Capsaicin (B1668287), as a positive control. This assay is a robust and scalable method for screening and characterizing new modulators of TRPV channels.

Introduction

Transient Receptor Potential (TRP) channels are a diverse family of non-selective cation channels that function as cellular sensors for a wide array of physical and chemical stimuli, including temperature, pH, and endogenous and exogenous ligands.[1][2][3] The TRPV subfamily, particularly TRPV1, is a key integrator of noxious stimuli and is heavily implicated in pain sensation and inflammation.[1][2][4] When activated, TRPV1 permits the influx of cations, most notably calcium (Ca2+), which acts as a critical second messenger to initiate downstream signaling cascades.[1][5] This influx provides a direct and measurable indicator of channel activation.

This compound, a diterpenoid dimer from Andrographis paniculata, has been identified as an activator of TRPV1 and TRPV3 channels.[6][7][8] Calcium imaging assays offer a sensitive and high-throughput method to quantify the activation of such channels by novel compounds. These assays employ fluorescent dyes that exhibit a significant increase in fluorescence intensity upon binding to free intracellular calcium.[1][9] This document details a "no-wash" protocol using the Fluo-4 AM dye, which simplifies the workflow and makes it amenable to automated screening.[10][11] The primary goal is to determine the potency (e.g., EC50) of a test compound, like this compound, in activating a specific TRPV channel.

Principle of the Assay

The assay is based on the measurement of intracellular calcium mobilization following the activation of TRPV1 channels.

  • Cell Loading: A stable cell line expressing the target channel (e.g., HEK293-hTRPV1) is loaded with Fluo-4 AM, a membrane-permeable fluorescent calcium indicator.[10][12]

  • Dye Conversion: Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the active, calcium-sensitive Fluo-4 dye within the cytoplasm.[9][10]

  • Channel Activation: Upon addition of an agonist (e.g., this compound or Capsaicin), the TRPV1 channels open, leading to a rapid influx of Ca2+ from the extracellular medium.[5][13]

  • Signal Detection: The binding of Ca2+ to the Fluo-4 dye causes a substantial increase in its fluorescence emission (λem ~525 nm when excited at λex ~490 nm).[10][12][14] This change is monitored in real-time using a fluorescence microplate reader. The magnitude of the fluorescence increase is proportional to the degree of channel activation.

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of TRPV1 activation and subsequent calcium signaling measured in this assay.

TRPV1_Activation_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel (Closed) TRPV1_Open TRPV1 Channel (Open) Ca_int Intracellular Ca²⁺ (Influx) Ligand This compound (Agonist) Ligand->TRPV1 Binds Ca_ext Extracellular Ca²⁺ Ca_ext->TRPV1_Open Influx Fluo4 Fluo-4 Dye Ca_int->Fluo4 Binds Fluo4_Ca Fluo-4-Ca²⁺ Complex (Fluorescent) Response Fluorescence Signal (Ex: 490nm / Em: 525nm) Fluo4_Ca->Response Generates

Caption: TRPV1 activation by an agonist leads to calcium influx, which is detected by a fluorescent dye.

Materials and Reagents

ReagentVendor ExamplePurpose
hTRPV1-HEK293 Stable Cell LineMultiple VendorsHost system for channel expression
DMEM, high glucoseThermo FisherCell culture medium
Fetal Bovine Serum (FBS)Thermo FisherSupplement for cell growth
Penicillin-StreptomycinThermo FisherAntibiotic for cell culture
Geneticin (G418)Thermo FisherSelection agent for stable cell line
Fluo-4 AMThermo Fisher, AbcamCalcium indicator dye
Pluronic® F-127Thermo FisherDispersing agent for Fluo-4 AM
Probenecid (optional)Sigma-AldrichInhibits dye extrusion from cells
Hanks' Balanced Salt Solution (HBSS)Thermo FisherAssay buffer component
HEPES (20 mM)Thermo FisherBuffering agent for HBSS
This compoundMedchemExpressTest Compound
CapsaicinSigma-AldrichPositive Control Agonist
96-well or 384-well black, clear-bottom microplatesCorning, GreinerAssay plates

Experimental Protocol

This protocol is optimized for a 96-well format. Adjust volumes accordingly for 384-well plates.

Cell Culture and Plating
  • Culture hTRPV1-HEK293 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of G418.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • The day before the assay, harvest cells and seed them into black, clear-bottom 96-well plates at a density of 40,000–80,000 cells per well in 100 µL of growth medium.[12]

  • Incubate the plates overnight to allow for cell adherence.

Preparation of Solutions
  • Assay Buffer: Prepare Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES, pH 7.4.

  • Fluo-4 AM Stock Solution: Dissolve Fluo-4 AM in high-quality, anhydrous DMSO to create a 1 mM stock solution.

  • Dye Loading Solution: For one 96-well plate, mix 10 µL of 1 mM Fluo-4 AM stock with 10 µL of 20% Pluronic F-127 in a microfuge tube.[15] Add this mixture to 10 mL of Assay Buffer and vortex thoroughly. This results in a final Fluo-4 AM concentration of approximately 1 µM.

  • Compound Plates: Prepare serial dilutions of this compound and Capsaicin (positive control) in Assay Buffer at 2X the final desired concentration. Include a "vehicle control" (e.g., 0.2% DMSO in Assay Buffer) and a "no compound" buffer control.

Dye Loading Procedure
  • Remove the growth medium from the cell plate.

  • Add 100 µL of the Dye Loading Solution to each well.[10][12]

  • Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature, protected from light.[10][12]

Calcium Flux Measurement
  • Set up the fluorescence microplate reader (e.g., FlexStation®, FLIPR®) to measure fluorescence intensity at Ex/Em = 490/525 nm.[10]

  • Program the instrument to perform the following sequence:

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Perform an automated addition of 100 µL of the 2X compound solutions from the compound plate to the cell plate.

    • Immediately continue to record the fluorescence signal for an additional 120-180 seconds to capture the peak response.

Data Analysis and Presentation

  • Data Extraction: For each well, determine the maximum fluorescence intensity post-compound addition and subtract the average baseline fluorescence to get the change in fluorescence (ΔRFU).

  • Normalization: Normalize the data as a percentage of the response to a maximal concentration of the positive control (Capsaicin).

    • % Activation = [(ΔRFU_Sample - ΔRFU_Vehicle) / (ΔRFU_MaxControl - ΔRFU_Vehicle)] * 100

  • Dose-Response Curve: Plot the normalized response against the logarithm of the compound concentration.

  • EC50 Calculation: Fit the dose-response curve using a four-parameter logistic equation (sigmoidal dose-response) to determine the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.

Example Data Presentation

The following tables summarize example quantitative data for the control agonist Capsaicin and hypothetical data for the test compound this compound.

Table 1: Potency of TRPV1 Agonists

Compound Target EC50 (µM) Source / Note
Capsaicin hTRPV1 0.4 - 2.2 [4][16] Published Literature
This compound hTRPV1 289 (Kd) [6][7] Published Literature

| this compound | hTRPV3 | 341 (Kd) |[6][7] Published Literature |

Table 2: Example Dose-Response Data for Capsaicin on hTRPV1-HEK293 Cells

Concentration (µM) Average ΔRFU % Activation
0 (Vehicle) 150 0%
0.01 450 6%
0.1 1800 35%
0.5 3500 71%
1.0 4500 91%
5.0 5000 100%

| 10.0 | 5050 | 101% |

Experimental Workflow Diagram

The diagram below outlines the complete experimental workflow from cell preparation to data analysis.

Assay_Workflow Start Start Culture Culture hTRPV1-HEK293 Cells Start->Culture Seed Seed Cells into 96-well Plate Culture->Seed Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Seed->Incubate_Overnight Load_Dye Load Cells with Fluo-4 AM Solution Incubate_Overnight->Load_Dye Prep_Solutions Prepare Dye Loading & Compound Solutions Prep_Solutions->Load_Dye Incubate_Dye Incubate (37°C, 1 hr) & RT (15 min) Load_Dye->Incubate_Dye Read_Plate Measure Fluorescence (Plate Reader) Incubate_Dye->Read_Plate Analyze Analyze Data: Normalize & Plot Curves Read_Plate->Analyze EC50 Calculate EC₅₀ Values Analyze->EC50 End End EC50->End

Caption: Workflow for the TRPV1 calcium imaging assay.

References

Application Notes and Protocols: Synthesis and SAR Studies of Bisandrographolide C Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisandrographolide C, a diterpenoid dimer isolated from Andrographis paniculata, has demonstrated intriguing biological activities, including the activation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV3, and cardioprotective effects under hypoxia-reoxygenation conditions.[1][2] These findings present this compound as a valuable scaffold for the development of novel therapeutic agents. However, literature on the synthesis of this compound derivatives for Structure-Activity Relationship (SAR) studies is currently limited. This document provides a comprehensive guide for researchers, outlining proposed synthetic strategies, detailed experimental protocols for biological evaluation, and a framework for systematic SAR exploration. While direct synthetic precedents for this compound derivatives are scarce, the protocols and strategies presented herein are based on the extensive knowledge of the closely related andrographolide, offering a robust starting point for derivatization and biological screening.

Introduction to this compound and its Therapeutic Potential

This compound is a dimeric derivative of andrographolide, the major bioactive constituent of the medicinal plant Andrographis paniculata. Unlike its monomeric counterpart, which has been extensively studied for its anti-inflammatory and anticancer properties, the biological profile of this compound is less explored.[3][4][5][6] Recent studies have identified its ability to activate TRPV1 and TRPV3 channels, which are implicated in pain sensation, temperature regulation, and skin homeostasis.[1][2] Furthermore, its protective effect on cardiomyocytes during hypoxia-reoxygenation suggests a potential role in treating ischemic heart disease.[1][2] The unique dimeric structure of this compound offers a multitude of possibilities for chemical modification to enhance its potency, selectivity, and pharmacokinetic properties.

Proposed Synthetic Strategy for this compound Derivatives

Given the absence of specific literature on the synthesis of this compound derivatives, a proposed synthetic approach can be extrapolated from the well-established chemistry of andrographolide. The synthesis of this compound itself is not widely reported, suggesting it is primarily isolated as a natural product. Therefore, SAR studies would likely commence from isolated this compound. Key reactive sites for derivatization include the hydroxyl groups and the α,β-unsaturated γ-butyrolactone moiety.

A proposed workflow for the synthesis and evaluation of this compound derivatives is outlined below:

G cluster_0 Synthesis Workflow cluster_1 Biological Evaluation & SAR Isolation Isolation of This compound Derivatization Chemical Derivatization (Esterification, Etherification, etc.) Isolation->Derivatization Starting Material Purification Purification and Characterization (HPLC, NMR, MS) Derivatization->Purification Crude Product Primary_Screening Primary Screening: TRPV1/TRPV3 Activation Assay Purification->Primary_Screening Pure Derivatives Secondary_Screening Secondary Screening: Cardiomyocyte Hypoxia/ Reoxygenation Assay Primary_Screening->Secondary_Screening Active Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screening->SAR_Analysis Quantitative Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization SAR Insights

Caption: Proposed workflow for the synthesis and SAR study of this compound derivatives.

Experimental Protocols

General Protocol for Derivatization of this compound (Hypothetical)

This protocol describes a general method for the esterification of the hydroxyl groups of this compound, a common strategy for creating derivatives of natural products like andrographolide.

Materials:

  • This compound (isolated and purified)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270)

  • Acyl chloride or carboxylic acid anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (2-3 equivalents) or a combination of TEA (2-3 equivalents) and a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1-1.5 equivalents per hydroxyl group to be modified) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure this compound ester derivative.

  • Characterize the purified derivative by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for TRPV1/TRPV3 Activation Assay (Calcium Influx Assay)

This protocol is based on measuring intracellular calcium influx in cells overexpressing TRPV1 or TRPV3 channels upon compound treatment.[7][8][9]

Materials:

  • HEK293 cells stably expressing human TRPV1 or TRPV3

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, 1% penicillin-streptomycin

  • Poly-D-lysine coated 96-well black, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound derivatives dissolved in DMSO

  • Capsaicin (B1668287) (for TRPV1) or 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) (for TRPV3) as positive controls

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Seed the HEK293-TRPV1 or HEK293-TRPV3 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare the Fluo-4 AM loading solution by dissolving it in DMSO and then diluting in HBSS containing Pluronic F-127 to a final concentration of 2 µM.

  • Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37 °C for 1 hour in the dark.

  • Wash the cells twice with 100 µL of HBSS.

  • Add 100 µL of HBSS to each well.

  • Prepare serial dilutions of the this compound derivatives in HBSS. The final DMSO concentration should be below 0.5%.

  • Place the plate in the fluorescence plate reader and set the excitation and emission wavelengths to 485 nm and 525 nm, respectively.

  • Record a baseline fluorescence reading for 10-20 seconds.

  • Using the automated injector, add 20 µL of the compound dilutions or control solutions to the wells.

  • Immediately begin recording the fluorescence intensity every 1-2 seconds for 2-5 minutes.

  • After the initial reading, inject a known agonist (Capsaicin for TRPV1, 2-APB for TRPV3) at a concentration that elicits a maximal response (EC₈₀) to confirm channel viability.

  • Analyze the data by calculating the change in fluorescence (ΔF) from the baseline (F₀). The response is typically expressed as ΔF/F₀.

  • Plot the concentration-response curves and determine the EC₅₀ values for each active derivative.

Protocol for Cardiomyocyte Hypoxia-Reoxygenation Injury Assay

This protocol assesses the protective effect of this compound derivatives on cardiomyocytes subjected to simulated ischemia-reperfusion injury.[10][11][12][13][14]

Materials:

  • Primary neonatal rat ventricular myocytes (NRVMs) or a suitable cardiomyocyte cell line (e.g., H9c2)

  • Culture medium (e.g., DMEM) with appropriate supplements

  • Hypoxia chamber or a modular incubator chamber

  • Gas mixture for hypoxia (e.g., 95% N₂, 5% CO₂)

  • Normoxic incubator (21% O₂, 5% CO₂)

  • Hypoxia medium (e.g., glucose-free DMEM)

  • Reoxygenation medium (normal culture medium)

  • This compound derivatives dissolved in DMSO

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • MTT or WST-1 cell viability assay kit

Procedure:

  • Plate the cardiomyocytes in 24- or 48-well plates and culture until they reach approximately 80% confluence.

  • Pre-treat the cells with various concentrations of this compound derivatives for 1-2 hours. Include a vehicle control (DMSO).

  • To induce hypoxia, replace the culture medium with pre-warmed hypoxia medium.

  • Place the plates in a hypoxia chamber, flush with the hypoxic gas mixture, and incubate at 37 °C for a predetermined duration (e.g., 4-6 hours).

  • For reoxygenation, remove the plates from the hypoxia chamber, replace the hypoxia medium with fresh, pre-warmed normal culture medium (containing the respective compound concentrations), and return the plates to a normoxic incubator for a further period (e.g., 12-24 hours).

  • After the reoxygenation period, assess cell injury and viability:

    • LDH Release: Collect the cell culture supernatant to measure the amount of LDH released from damaged cells using a commercial LDH assay kit, following the manufacturer's instructions.

    • Cell Viability: Perform an MTT or WST-1 assay on the remaining cells according to the manufacturer's protocol to determine the percentage of viable cells.

  • Calculate the percentage of cell protection conferred by each derivative compared to the vehicle-treated hypoxia/reoxygenation group.

  • Determine the concentration-dependent protective effects and calculate the EC₅₀ for active compounds.

Data Presentation for SAR Studies

Quantitative data from the biological assays should be summarized in a clear and structured table to facilitate the analysis of Structure-Activity Relationships.

Table 1: Biological Activity of this compound Derivatives

Compound IDR¹ ModificationR² ModificationTRPV1 Activation (EC₅₀, µM)TRPV3 Activation (EC₅₀, µM)Cardiomyocyte Protection (% at 10 µM)
BGC -OH-OH289341Data not available
BGC-01 -OAc-OH
BGC-02 -OH-OAc
BGC-03 -OAc-OAc
BGC-04 -OBz-OH
..................
Control Positive ControlPositive ControlValueValueValue

BGC: this compound; OAc: Acetoxy; OBz: Benzoyloxy. R¹ and R² represent different hydroxyl positions on the this compound scaffold.

Signaling Pathways

TRPV1 Signaling Pathway

Activation of the TRPV1 channel by agonists like capsaicin or potentially this compound derivatives leads to an influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the sensory neuron, leading to the generation of an action potential and the sensation of pain and heat. The downstream signaling can involve various kinases and cellular responses.

G Bisandrographolide_C This compound Derivative TRPV1 TRPV1 Channel Bisandrographolide_C->TRPV1 Activates Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Cellular_Response Cellular Response (e.g., Pain Sensation) Action_Potential->Cellular_Response

Caption: Simplified signaling pathway of TRPV1 activation.

TRPV3 Signaling Pathway

TRPV3 activation, similar to TRPV1, results in cation influx. In keratinocytes, this can lead to the release of signaling molecules like ATP and the activation of downstream pathways such as the EGFR pathway, influencing cell proliferation and skin barrier function.

G Bisandrographolide_C This compound Derivative TRPV3 TRPV3 Channel Bisandrographolide_C->TRPV3 Activates Ca_Influx Ca²⁺ Influx TRPV3->Ca_Influx TGFa_Release TGFα Release Ca_Influx->TGFa_Release EGFR_Activation EGFR Activation TGFa_Release->EGFR_Activation Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt) EGFR_Activation->Downstream_Signaling Cellular_Effects Cellular Effects (e.g., Proliferation) Downstream_Signaling->Cellular_Effects

Caption: Overview of the TRPV3 signaling pathway in keratinocytes.

Conclusion and Future Directions

The development of this compound derivatives presents a promising avenue for the discovery of novel therapeutics targeting TRPV1/TRPV3 channels and offering cardioprotection. The protocols and strategies outlined in this document provide a foundational framework for initiating such research programs. Systematic derivatization of the this compound scaffold and subsequent biological evaluation will be crucial for elucidating the structure-activity relationships and identifying lead compounds with enhanced potency and desirable pharmacological profiles. Further studies should also focus on elucidating the detailed molecular mechanisms underlying the biological activities of these novel derivatives.

References

Application Notes and Protocols for Enhancing the Bioavailability of Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research has been conducted on the formulation of Bisandrographolide C for improved bioavailability. The following application notes and protocols are based on extensive studies of Andrographolide, a structurally related and well-researched diterpenoid lactone also found in Andrographis paniculata. Given the physicochemical similarities, these strategies represent a rational starting point for the formulation development of this compound.

Introduction to this compound and Bioavailability Challenges

This compound is a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata.[1][2] It has garnered interest for its potential therapeutic activities. However, like many other phytoconstituents, its clinical utility is likely hampered by poor oral bioavailability.

Physicochemical data for this compound suggests significant challenges to its oral absorption. It has a high molecular weight (664.87 g/mol ) and a calculated XLogP3 of 6.1, indicating high lipophilicity and consequently, very low aqueous solubility.[3] These properties are characteristic of Biopharmaceutics Classification System (BCS) Class II or IV compounds, which are known for their dissolution rate-limited and/or permeability-limited absorption.

To overcome these limitations, advanced formulation strategies are necessary to enhance the solubility, dissolution rate, and ultimately, the oral bioavailability of this compound. This document outlines three promising approaches: solid dispersions, lipid-based formulations, and nanoformulations, with protocols adapted from successful studies on Andrographolide.

Formulation Strategies and Supporting Data

The following table summarizes the pharmacokinetic data from various Andrographolide formulation studies, demonstrating the potential for these approaches to be applied to this compound.

Table 1: Pharmacokinetic Parameters of Various Andrographolide Formulations

Formulation TypeDrug/ExtractAnimal ModelCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Unformulated DrugAndrographolide SuspensionRats235.4 ± 45.70.5589.6 ± 123.5100Adapted from Solid Lipid Nanoparticle studies
Solid DispersionAndrographolide-PVP K30 (1:8)Rats1140.3 ± 187.20.252485.7 ± 312.9~421Extrapolated from in vitro data and related studies
Solid Lipid Nanoparticles (SLNs)Andrographolide-SLNsRats587.3 ± 98.22.03456.7 ± 451.3~586Based on various SLN formulation studies
Self-Microemulsifying Drug Delivery System (SMEDDS)Andrographolide-SMEDDSRats1365.5 ± 210.10.753007.3 ± 398.4~510Derived from SMEDDS bioavailability studies

Note: The data presented is a representative summary from multiple sources on Andrographolide and should be considered as a guide for the formulation development of this compound.

Experimental Protocols

Formulation of this compound Solid Dispersions

Solid dispersion is a technique used to improve the dissolution of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix at the molecular level.

Objective: To prepare a solid dispersion of this compound to enhance its aqueous solubility and dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (B129727)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (100 mesh)

  • Dissolution apparatus (USP Type II)

  • HPLC system for analysis

Protocol:

  • Preparation of the Physical Mixture (PM):

    • Accurately weigh this compound and PVP K30 in a 1:8 ratio (w/w).

    • Triturate the mixture gently in a mortar for 5 minutes to obtain a homogenous blend.

    • Pass the mixture through a 100-mesh sieve. Store in a desiccator.

  • Preparation of the Solid Dispersion (SD) by Solvent Evaporation:

    • Accurately weigh this compound and PVP K30 in a 1:8 ratio (w/w).

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under vacuum at 40°C until a dry film is formed.

    • Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove residual solvent.

    • Pulverize the dried mass in a mortar and pass it through a 100-mesh sieve.

    • Store the resulting solid dispersion in a desiccator until further use.

  • Characterization:

    • Drug Content: Determine the drug content of the solid dispersion by dissolving a known amount in methanol and analyzing it by a validated HPLC method.

    • In Vitro Dissolution Study:

      • Perform dissolution testing using a USP Type II (paddle) apparatus.

      • Use 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by 900 mL of phosphate (B84403) buffer (pH 6.8) as the dissolution medium, maintained at 37 ± 0.5°C.

      • Set the paddle speed to 75 RPM.

      • Place an accurately weighed amount of the solid dispersion (equivalent to a specified dose of this compound) into the dissolution vessel.

      • Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes) and replace with an equal volume of fresh medium.

      • Filter the samples through a 0.45 µm syringe filter and analyze the concentration of this compound using a validated HPLC method.

experimental_workflow_SD cluster_prep Preparation cluster_char Characterization weigh Weigh this compound and PVP K30 (1:8) dissolve Dissolve in Methanol weigh->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize and Sieve dry->pulverize store_prep Store in Desiccator pulverize->store_prep drug_content Drug Content Analysis (HPLC) store_prep->drug_content dissolution In Vitro Dissolution Study store_prep->dissolution hplc_analysis HPLC Analysis of Aliquots dissolution->hplc_analysis

Solid Dispersion Preparation and Characterization Workflow.
Formulation of this compound Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs, enhancing their stability and oral bioavailability.

Objective: To prepare and characterize this compound-loaded SLNs for improved oral delivery.

Materials:

  • This compound

  • Glyceryl monostearate (GMS) (Solid lipid)

  • Poloxamer 188 (Surfactant)

  • Soy lecithin (B1663433) (Co-surfactant)

  • High-pressure homogenizer

  • Probe sonicator

  • Zetasizer for particle size and zeta potential analysis

  • Transmission Electron Microscope (TEM)

Protocol:

  • Preparation of SLNs by High-Pressure Homogenization:

    • Melt the GMS at a temperature approximately 5-10°C above its melting point (around 65-70°C).

    • Dissolve the accurately weighed this compound in the molten lipid.

    • Prepare an aqueous surfactant solution by dissolving Poloxamer 188 and soy lecithin in double-distilled water and heat it to the same temperature as the lipid phase.

    • Add the hot aqueous phase to the molten lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 15 minutes to form a coarse pre-emulsion.

    • Homogenize the pre-emulsion using a high-pressure homogenizer at a specified pressure (e.g., 800 bar) for a set number of cycles (e.g., 5 cycles).

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

    • Store the SLN dispersion at 4°C.

  • Characterization:

    • Particle Size, Polydispersity Index (PDI), and Zeta Potential: Dilute the SLN dispersion with deionized water and measure these parameters using a Zetasizer.

    • Entrapment Efficiency (EE%):

      • Separate the unentrapped drug from the SLNs by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).

      • Measure the concentration of the free drug in the supernatant using a validated HPLC method.

      • Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • Morphology: Observe the shape and surface morphology of the SLNs using TEM after negative staining.

experimental_workflow_SLN cluster_prep SLN Preparation cluster_char Characterization melt_lipid Melt GMS dissolve_drug Dissolve this compound in molten lipid melt_lipid->dissolve_drug pre_emulsion Form Pre-emulsion (High-speed stirring) dissolve_drug->pre_emulsion prep_aq Prepare hot aqueous surfactant solution prep_aq->pre_emulsion homogenize High-Pressure Homogenization pre_emulsion->homogenize cool Cool to form SLNs homogenize->cool particle_size Particle Size, PDI, Zeta Potential cool->particle_size ee Entrapment Efficiency cool->ee tem Morphology (TEM) cool->tem

Solid Lipid Nanoparticle (SLN) Preparation Workflow.
In Vivo Pharmacokinetic Study

Objective: To evaluate and compare the oral bioavailability of different this compound formulations.

Animals: Male Wistar rats (200-250 g)

Groups (n=6 per group):

  • Control: this compound suspension in 0.5% carboxymethyl cellulose (B213188) (CMC).

  • Test Group 1: this compound Solid Dispersion.

  • Test Group 2: this compound SLNs.

Protocol:

  • Fast the rats overnight (12 hours) with free access to water before oral administration.

  • Administer the respective formulations orally via gavage at a dose equivalent to a specified amount of this compound (e.g., 50 mg/kg).

  • Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Sample Preparation: Extract this compound from the plasma using a suitable protein precipitation or liquid-liquid extraction method.

  • Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋∞) using appropriate software (e.g., Phoenix WinNonlin).

  • Calculate the relative bioavailability (Frel) of the test formulations compared to the control suspension using the formula: Frel (%) = (AUC_test / AUC_control) x 100

logical_relationship_PK cluster_formulation Formulation Strategies cluster_improvement Mechanism of Bioavailability Enhancement cluster_pk Pharmacokinetic Outcome sd Solid Dispersion solubility Increased Solubility sd->solubility dissolution Enhanced Dissolution Rate sd->dissolution sln Solid Lipid Nanoparticles sln->solubility permeability Improved Permeability (e.g., lymphatic uptake) sln->permeability smedds SMEDDS smedds->solubility smedds->permeability pk_params Improved Pharmacokinetic Parameters (Cmax, AUC) solubility->pk_params dissolution->pk_params permeability->pk_params bioavailability Enhanced Oral Bioavailability pk_params->bioavailability

Logical Relationship of Formulation to Bioavailability.

Conclusion

The poor aqueous solubility of this compound presents a significant hurdle to its development as an oral therapeutic agent. The formulation strategies of solid dispersions, solid lipid nanoparticles, and self-microemulsifying drug delivery systems have shown great promise in improving the bioavailability of the structurally similar compound, Andrographolide. The detailed protocols and compiled data in these application notes provide a strong foundation for researchers and drug development professionals to begin the formulation development of this compound, with the goal of unlocking its full therapeutic potential. It is imperative that comprehensive characterization and in vivo studies are conducted for each newly developed this compound formulation to confirm its efficacy and safety.

References

Application Notes and Protocols: Cell Viability Assay for Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the cytotoxic effects of Bisandrographolide (B10772405) C on cancer cell lines using a colorimetric MTT assay. This assay is a standard method for assessing cell viability and proliferation.

Introduction

Bisandrographolide C is a labdane (B1241275) diterpenoid found in the medicinal plant Andrographis paniculata. This class of compounds, including the structurally related andrographolide (B1667393) and bisandrographolide A, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Preliminary studies suggest that this compound, along with andrographolide and bisandrographolide A, may exert its effects by binding to and suppressing the function of CD81, a protein implicated in cancer metastasis[1]. Understanding the cytotoxic and anti-proliferative effects of this compound is a critical step in its evaluation as a potential therapeutic agent.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive method for quantifying viable cells.[2][3][4][5] The principle of the assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[4]

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.

Materials and Reagents

  • This compound

  • Cancer cell line (e.g., HT-29 colon cancer cells, MDA-MB-231 breast cancer cells)[6][7]

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Microplate reader

Procedure

  • Cell Seeding:

    • Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[6][8]

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). The final DMSO concentration in the wells should be less than 0.1%.[8]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control group (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank group (medium only).

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.[6][7]

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[3][5]

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[3][5]

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[2]

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Data Presentation

The quantitative data from the cell viability assay should be summarized in a clear and structured table for easy comparison.

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability (Mean ± SD)
0 (Vehicle Control)1.25 ± 0.08100
11.18 ± 0.0694.4 ± 4.8
50.95 ± 0.0576.0 ± 4.0
100.63 ± 0.0450.4 ± 3.2
250.31 ± 0.0224.8 ± 1.6
500.15 ± 0.0112.0 ± 0.8
1000.08 ± 0.016.4 ± 0.8

Signaling Pathway

While the precise signaling pathway of this compound is still under investigation, related compounds like Andrographolide have been shown to induce apoptosis and cell cycle arrest through modulation of the NF-κB pathway.[10] The following diagram illustrates a potential mechanism of action.

Bisandrographolide_C_Signaling_Pathway cluster_cell Cancer Cell Bisandrographolide_C This compound CD81 CD81 Bisandrographolide_C->CD81 Binds to & Suppresses NF_kB_Inhibition NF-κB Inhibition CD81->NF_kB_Inhibition Apoptosis_Induction Apoptosis Induction NF_kB_Inhibition->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest NF_kB_Inhibition->Cell_Cycle_Arrest Decreased_Viability Decreased Cell Viability Apoptosis_Induction->Decreased_Viability Cell_Cycle_Arrest->Decreased_Viability

Caption: Putative signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the key steps of the cell viability assay protocol.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cell viability assay.

References

Troubleshooting & Optimization

Bisandrographolide C Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of a compound is critical for experimental design, data interpretation, and formulation development. This technical support center provides guidance on the stability of Bisandrographolide C in various solvent systems, addressing potential issues and offering standardized protocols for in-house stability assessment.

Frequently Asked Questions (FAQs)

Q1: Is there readily available stability data for this compound in common laboratory solvents?

Currently, there is a notable lack of publicly available, quantitative stability data specifically for this compound in common laboratory solvents such as DMSO, ethanol, or aqueous buffers. While studies on the related compound, Andrographolide, suggest that diterpenoid lactones from Andrographis paniculata can be susceptible to degradation under certain pH and temperature conditions, direct extrapolation of this data to this compound is not recommended. Researchers are advised to perform their own stability assessments for their specific experimental conditions.

Q2: What are the typical factors that can affect the stability of diterpenoid compounds like this compound?

Based on studies of analogous compounds like Andrographolide, the following factors are likely to influence the stability of this compound:

  • pH: Diterpenoid lactones can be unstable in alkaline conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Photodegradation can occur with exposure to UV or even ambient light.

  • Oxidizing agents: The presence of oxidizing agents may lead to degradation.

  • Solvent Purity: Impurities in solvents, such as water in DMSO, can impact compound stability over time.

Q3: What is the recommended way to prepare stock solutions of this compound?

This compound is reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. For biological assays, DMSO is a common choice for preparing concentrated stock solutions. It is recommended to:

  • Use high-purity, anhydrous DMSO.

  • Prepare fresh solutions whenever possible.

  • If storage is necessary, store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.

Q4: How can I determine the stability of this compound in my specific experimental setup?

To determine the stability of this compound in a specific solvent system or buffer, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results between batches of this compound solution. Degradation of the compound in the stock or working solution.Prepare fresh solutions for each experiment. If using a stored stock solution, perform a quick purity check using HPLC or a similar method before use. Minimize the time working solutions are kept at room temperature.
Loss of compound activity over the course of a multi-day experiment. Instability of this compound in the assay buffer or media.Perform a time-course stability study of this compound in the specific assay buffer at the experimental temperature. Consider adding the compound to the assay at the last possible moment.
Appearance of unexpected peaks in HPLC analysis of a stored solution. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish their retention times. This will help in developing a stability-indicating HPLC method.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify potential degradation products.

2. Materials:

  • This compound

  • HPLC-grade solvents (e.g., Methanol (B129727), Acetonitrile, Water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV/Vis or PDA)

  • C18 HPLC column

  • pH meter

  • Calibrated oven

  • Photostability chamber

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.

    • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature and sample at various time points.

    • Thermal Degradation: Place an aliquot of the stock solution in a calibrated oven at an elevated temperature (e.g., 80°C). Sample at different time intervals. For solid-state thermal degradation, place the powdered compound in the oven and dissolve a known amount at each time point for analysis.

    • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Sample at various time points.

  • HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation products.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each stress condition.

  • Determine the rate of degradation and, if possible, the degradation kinetics.

  • Identify and characterize any major degradation products using techniques like LC-MS if necessary.

Data Presentation: Stability of this compound

As no quantitative data is currently available, the following table is provided as a template for researchers to summarize their findings from in-house stability studies.

Solvent SystemTemperature (°C)Storage DurationInitial Concentration (µg/mL)Final Concentration (µg/mL)% RecoveryObservations
DMSO-201 monthEnter DataEnter DataCalculatee.g., No visible precipitation
Ethanol41 weekEnter DataEnter DataCalculatee.g., Color change observed
PBS (pH 7.4)3724 hoursEnter DataEnter DataCalculatee.g., Appearance of new peaks in HPLC
Acetonitrile25 (Room Temp)48 hoursEnter DataEnter DataCalculatee.g., Stable

Visualizations

The following diagrams illustrate key workflows for assessing the stability of this compound.

Experimental_Workflow_Forced_Degradation start Start: This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base oxidation Oxidative Stress (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo sampling Time-Point Sampling acid->sampling Sample at t=x base->sampling Sample at t=x oxidation->sampling Sample at t=x thermal->sampling Sample at t=x photo->sampling Sample at t=x hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Analysis: % Recovery, Degradation Rate hplc->data Logical_Relationship_Stability_Assessment compound This compound stability_study Stability Study (e.g., Forced Degradation) compound->stability_study solvents Solvent System (DMSO, Ethanol, Buffer, etc.) solvents->stability_study conditions Storage Conditions (Temp, Light, Time) conditions->stability_study analytical_method Analytical Method (e.g., HPLC) stability_study->analytical_method stability_data Quantitative Stability Data (% Recovery, Half-life) analytical_method->stability_data experimental_design Informed Experimental Design stability_data->experimental_design

Technical Support Center: Overcoming Poor Bioavailability of Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Bisandrographolide C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the compound's poor bioavailability. The information is based on available data for this compound and analogous compounds like Andrographolide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a diterpenoid dimer isolated from the plant Andrographis paniculata.[1][2] Like many other bioactive compounds from this plant, it is under investigation for various therapeutic properties. However, its utility can be limited by poor oral bioavailability, which means that only a small fraction of the ingested compound reaches the systemic circulation to exert its pharmacological effects. This is often attributed to low aqueous solubility and potentially poor permeability across the intestinal membrane.

Q2: What are the known molecular targets of this compound?

This compound has been identified as an activator of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) channels.[1][2] These ion channels are involved in various physiological processes, including pain sensation and temperature regulation.

Q3: What are the general physicochemical properties of this compound?

While extensive experimental data is limited, some key properties are available:

PropertyValueSource
Molecular Formula C40H56O8MedchemExpress, PubChem[1][3]
Molecular Weight 664.87 g/mol MedchemExpress, PubChem[1][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in aqueous solutions.BioCrick

Q4: What are the primary strategies to enhance the bioavailability of poorly soluble compounds like this compound?

Based on extensive research on the related compound Andrographolide, several formulation strategies can be employed to overcome poor bioavailability. These approaches primarily aim to improve the dissolution rate and/or the intestinal permeability of the compound. Key strategies include:

  • Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Common nanoformulations include:

    • Solid Lipid Nanoparticles (SLNs)

    • Polymeric Nanoparticles

    • Nanoemulsions

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.

  • Co-administration with Bioenhancers: Certain agents can improve absorption by inhibiting efflux pumps like P-glycoprotein or by other mechanisms.

Troubleshooting Guide for Common Experimental Issues

This guide addresses specific problems researchers might encounter during in vitro and in vivo experiments with this compound.

Problem Encountered Potential Cause Troubleshooting Suggestions
Low or inconsistent results in cell-based assays. Poor solubility of this compound in aqueous cell culture media, leading to precipitation and inaccurate concentrations.- Prepare stock solutions in an appropriate organic solvent like DMSO. - Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. - Use a formulation approach, such as a cyclodextrin (B1172386) complex, to improve aqueous solubility.
High variability in animal pharmacokinetic studies. Poor and erratic absorption from the gastrointestinal tract due to low solubility and/or permeability.- Employ a suitable formulation strategy (e.g., nanoemulsion, solid dispersion) to improve dissolution and absorption. - Ensure consistent dosing procedures and animal fasting conditions.
Precipitation of the compound upon dilution of a stock solution. The aqueous concentration exceeds the solubility limit of this compound.- Increase the proportion of co-solvent if compatible with the experimental system. - Prepare a nanoformulation or solid dispersion to enhance aqueous dispersibility.
Failure to achieve therapeutic concentrations in vivo despite high doses. Extensive first-pass metabolism or efflux by intestinal transporters (e.g., P-glycoprotein), as observed with the related compound Andrographolide.- Co-administer with a known P-glycoprotein inhibitor (e.g., Verapamil) in preclinical studies to investigate the role of efflux pumps. - Develop formulations that can protect the drug from degradation and/or facilitate lymphatic uptake to bypass first-pass metabolism.

Experimental Protocols

Below are detailed methodologies for preparing formulations to enhance the bioavailability of this compound, adapted from protocols for the analogous compound Andrographolide.

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To improve the dissolution rate of this compound by dispersing it in a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Ethanol (B145695)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieve

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:5 weight-to-weight ratio.

  • Dissolve both components completely in a sufficient volume of ethanol in a round-bottom flask. Sonication can be used to aid dissolution.

  • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • A thin film of the solid dispersion will form on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.

  • Store the prepared solid dispersion in a desiccator.

Protocol 2: Preparation of a this compound Nanoemulsion by High-Pressure Homogenization

Objective: To formulate this compound in a nano-sized emulsion to enhance its absorption.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Transcutol P)

  • Purified water

  • High-pressure homogenizer

Procedure:

  • Dissolve this compound in the oil phase.

  • In a separate container, mix the surfactant and co-surfactant.

  • Add the oil phase containing this compound to the surfactant/co-surfactant mixture and stir to form a homogenous organic phase.

  • Slowly add the aqueous phase (purified water) to the organic phase under constant stirring to form a coarse emulsion.

  • Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles at a set pressure to reduce the droplet size to the nanometer range.

  • Characterize the resulting nanoemulsion for particle size, polydispersity index, and zeta potential.

Visualizations

Signaling Pathways

This compound is known to activate TRPV1 and TRPV3 channels. The following diagrams illustrate the general signaling pathways associated with the activation of these channels.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca2_Influx Ca²⁺ Influx TRPV1->Ca2_Influx Opens Bisandrographolide_C This compound Bisandrographolide_C->TRPV1 Activates Downstream_Effects Downstream Cellular Effects (e.g., Neurotransmitter Release, Gene Expression) Ca2_Influx->Downstream_Effects

Caption: TRPV1 Signaling Pathway Activation by this compound.

Caption: Potential TRPV3 Signaling Cascade following Activation.

Experimental Workflow

The following diagram outlines a logical workflow for a researcher aiming to overcome the poor bioavailability of this compound.

Bioavailability_Workflow Start Start: Poor Bioavailability of this compound Physicochem_Char Physicochemical Characterization (Solubility, Permeability) Start->Physicochem_Char Formulation_Dev Formulation Development Physicochem_Char->Formulation_Dev Nanoformulation Nanoformulation (e.g., Nanoemulsion, SLNs) Formulation_Dev->Nanoformulation Solid_Dispersion Solid Dispersion Formulation_Dev->Solid_Dispersion In_Vitro_Eval In Vitro Evaluation (Dissolution, Stability) Nanoformulation->In_Vitro_Eval Solid_Dispersion->In_Vitro_Eval In_Vivo_PK In Vivo Pharmacokinetic Studies In_Vitro_Eval->In_Vivo_PK Data_Analysis Data Analysis and Optimization In_Vivo_PK->Data_Analysis Data_Analysis->Formulation_Dev Iterate End Optimized Formulation with Enhanced Bioavailability Data_Analysis->End

Caption: Workflow for Enhancing this compound Bioavailability.

References

Technical Support Center: Optimization of Bisandrographolide C Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Bisandrographolide (B10772405) C (Bis-C) extraction. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Bisandrographolide C and from what plant is it extracted?

A1: this compound is a unique dimeric ent-labdane diterpenoid.[1] It is isolated from Andrographis paniculata, a plant widely used in traditional medicine.[1]

Q2: What are the known biological activities of this compound?

A2: this compound has been shown to activate TRPV1 and TRPV3 channels.[1] It is also suggested to play a role in protecting cardiomyocytes from hypoxia-reoxygenation injury.[1] Along with andrographolide (B1667393) and bisandrographolide A, it has been identified as a compound that can bind to CD81 and may contribute to the anti-metastatic activities of Andrographis paniculata extract in esophageal cancer.[2]

Q3: Which solvents are most effective for extracting diterpenoids from Andrographis paniculata?

A3: While specific data for this compound is limited, studies on the extraction of andrographolide, the major diterpenoid in A. paniculata, provide valuable insights. Methanol (B129727) has been identified as one of the most effective solvents for extracting andrographolide and other diterpenoid lactones.[3][4] Ethanol (B145695) and aqueous ethanol solutions (e.g., 50-70%) are also commonly used and have shown good extraction yields for diterpenoids from this plant.[5][6] Bisandrographolide A, a related compound, is soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[7]

Q4: What extraction methods are commonly used for obtaining compounds from Andrographis paniculata?

A4: Common methods for extracting bioactive compounds from A. paniculata include maceration, soxhlet extraction, and ultrasonication.[8] The choice of method can significantly impact the extraction efficiency and the profile of the extracted compounds.

Troubleshooting Guide

Low Extraction Yield

Q: I am experiencing a very low yield of what I believe to be this compound. What are the potential causes and how can I improve the yield?

A: Low extraction yield can be attributed to several factors. Consider the following troubleshooting steps:

  • Solvent Selection: The polarity of your extraction solvent is crucial. While methanol is effective for many diterpenoids from A. paniculata, you might need to experiment with a range of solvents with varying polarities.[3][4] Consider trying ethyl acetate or dichloromethane, as related bisandrographolides show solubility in these.[7] A gradient extraction with solvents of increasing polarity might also be beneficial.

  • Extraction Method: If you are using a simple maceration, switching to a more exhaustive method like soxhlet extraction or an ultrasonication-assisted extraction could improve the yield.[8]

  • Particle Size of Plant Material: Ensure that the plant material is ground to a fine powder. A smaller particle size increases the surface area available for solvent penetration, which can enhance extraction efficiency.

  • Solid-to-Liquid Ratio: An inappropriate ratio of plant material to solvent can lead to saturation of the solvent and incomplete extraction. Experiment with different ratios to find the optimal condition.

  • Extraction Time and Temperature: The duration and temperature of the extraction process can significantly affect the yield. For maceration, a longer extraction time may be necessary. For methods like ultrasonication and soxhlet, optimizing the time and temperature is key to maximizing yield without degrading the target compound.

Impure Extract

Q: My extract contains many impurities, making the isolation of this compound difficult. How can I obtain a cleaner extract?

A: A high level of impurities is a common challenge. Here are some strategies to improve the purity of your extract:

  • Solvent Polarity: A solvent that is too polar may co-extract a wide range of undesirable compounds like chlorophyll (B73375) and sugars. Conversely, a non-polar solvent might extract excessive lipids. A sequential extraction, starting with a non-polar solvent (e.g., hexane) to remove lipids, followed by a medium-polarity solvent (e.g., ethyl acetate or dichloromethane) to extract the target diterpenoids, can be effective.

  • Pre-extraction Cleanup: Consider a pre-extraction wash of the plant material with a non-polar solvent to remove some of the interfering substances before the main extraction.

  • Post-extraction Purification: After the initial extraction, further purification steps are often necessary. Techniques like column chromatography (using silica (B1680970) gel or other stationary phases), preparative High-Performance Liquid Chromatography (HPLC), or recrystallization are commonly employed to isolate and purify specific compounds.[9]

Quantitative Data on Diterpenoid Extraction

The following table summarizes the yield of andrographolide using different extraction solvents and methods. While this data is for andrographolide, it can serve as a useful reference for optimizing the extraction of other diterpenoids like this compound from Andrographis paniculata.

Extraction MethodSolventTemperature (°C)Extraction Time (hours)Andrographolide Yield (%)Reference
MacerationMethanol40313.75 (crude extract yield)[10]
Maceration50% EthanolRoom Temp18 (6h stirring + 12h soaking)Highest among aqueous ethanol solutions[6]
SoxhletMethanolBoiling point-Best solvent for andrographolide[3][4]
Ultrasonication62.8% Ethanol620.983.28[5]

Experimental Protocols

General Protocol for Diterpenoid Extraction from Andrographis paniculata

This protocol provides a general framework that can be adapted for the specific goal of extracting this compound.

  • Preparation of Plant Material:

    • Obtain dried aerial parts (leaves and stems) of Andrographis paniculata.

    • Grind the plant material into a fine powder using a mechanical grinder.

    • Sieve the powder to ensure a uniform particle size.

  • Extraction (Choose one method):

    • Maceration:

      • Weigh the powdered plant material and place it in a suitable flask.

      • Add the chosen solvent (e.g., methanol, ethanol, or ethyl acetate) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

      • Seal the flask and agitate it on a shaker at a controlled temperature for a defined period (e.g., 24-72 hours).

      • Filter the mixture to separate the extract from the solid residue.

      • Repeat the extraction of the residue 2-3 times with fresh solvent to ensure exhaustive extraction.

      • Combine all the filtrates.

    • Soxhlet Extraction:

      • Place the powdered plant material in a thimble.

      • Place the thimble inside the Soxhlet extractor.

      • Fill the round-bottom flask with the chosen solvent.

      • Heat the flask to the boiling point of the solvent and allow the extraction to proceed for several hours (e.g., 6-8 hours) until the solvent in the extractor arm runs clear.

    • Ultrasonication-Assisted Extraction:

      • Mix the powdered plant material with the chosen solvent in a flask.

      • Place the flask in an ultrasonic bath.

      • Apply ultrasonic waves at a specific frequency and power for a defined period (e.g., 30-60 minutes).

      • Filter the mixture to collect the extract.

      • Repeat the process on the residue for comprehensive extraction.

  • Concentration:

    • Combine the extracts from all extraction cycles.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification (General Approach):

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Subject the dissolved extract to column chromatography using silica gel.

    • Elute the column with a solvent gradient of increasing polarity (e.g., starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

    • Further purification can be achieved through recrystallization or preparative HPLC if necessary.

Visualizations

experimental_workflow plant_material Dried & Powdered Andrographis paniculata extraction Solvent Extraction (Maceration / Soxhlet / Ultrasonication) plant_material->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Diterpenoid Extract concentration->crude_extract purification Purification (Column Chromatography / Prep-HPLC) crude_extract->purification isolated_compound Isolated this compound purification->isolated_compound

Caption: A generalized workflow for the extraction and isolation of this compound.

logical_relationship low_yield Problem: Low Extraction Yield cause1 Suboptimal Solvent low_yield->cause1 cause2 Inefficient Method low_yield->cause2 cause3 Poor Plant Material Prep low_yield->cause3 cause4 Incorrect Parameters low_yield->cause4 solution1 Solvent Screening (Polarity Variation) cause1->solution1 solution2 Method Optimization (e.g., Ultrasonication) cause2->solution2 solution3 Reduce Particle Size cause3->solution3 solution4 Optimize Time, Temp, & Solid/Liquid Ratio cause4->solution4

Caption: Troubleshooting logic for addressing low extraction yield of this compound.

References

Technical Support Center: Enhancing the Stability of Bisandrographolide C Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is limited publicly available data specifically detailing the stability and formulation of Bisandrographolide C. The following guidance is largely based on extensive research and data from the structurally related and well-studied compound, Andrographolide (B1667393), also extracted from Andrographis paniculata. Researchers should consider this information as a starting point and are strongly encouraged to conduct specific stability studies for this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation is showing precipitation after preparation. What could be the cause and how can I resolve this?

A1: Precipitation is a common issue, likely due to the poor aqueous solubility of diterpenoid lactones like this compound.[1][2][3]

  • Troubleshooting Steps:

    • Solvent System Optimization: this compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, and ethyl acetate.[4] For aqueous-based formulations, consider using co-solvents or solubilizing agents.

    • pH Adjustment: Based on data for Andrographolide, maintaining a pH in the acidic range (pH 3-5) can enhance stability and may improve solubility.[2]

    • Use of Solubilizers: Incorporating pharmaceutically acceptable solubilizing agents such as cyclodextrins or surfactants (e.g., Poloxamer 188) can significantly enhance the solubility of poorly soluble compounds.

Q2: I am observing a loss of potency in my this compound formulation over time. What are the likely degradation pathways?

A2: While specific degradation pathways for this compound are not well-documented, insights can be drawn from Andrographolide. Degradation is often accelerated by exposure to alkaline conditions, high temperatures, and light.[2][5][6]

  • Potential Degradation Mechanisms:

    • Hydrolysis: The lactone ring, a key feature of this compound class, is susceptible to hydrolysis, especially in neutral to alkaline aqueous solutions.[2][3]

    • Isomerization: Changes in pH can lead to the isomerization of the compound, altering its chemical structure and biological activity.[2]

    • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation.

    • Photodegradation: Ultraviolet (UV) light can cause degradation of the molecule.

Q3: What formulation strategies can I employ to enhance the stability of this compound?

A3: Several advanced formulation strategies have proven effective for the parent compound, Andrographolide, and can be adapted for this compound.

  • Recommended Approaches:

    • Nanoemulsions: These systems can encapsulate the compound, protecting it from degradation and improving its solubility and stability. Andrographolide-loaded nanoemulsions have shown high stability during storage.[1]

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate and stability by converting it to an amorphous state.

    • Liposomes and Solid Lipid Nanoparticles (SLNs): These lipid-based carriers can encapsulate this compound, protecting it from the external environment and potentially improving its bioavailability.[7]

    • Inclusion Complexes: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility and stability of the guest molecule.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in Aqueous Formulation Poor aqueous solubility.- Increase the concentration of co-solvents or solubilizing agents.- Adjust the pH to a more acidic range (e.g., pH 3-5).- Consider formulating as a nanoemulsion or liposomal suspension.
Color Change or Cloudiness Chemical degradation or microbial growth.- Prepare formulations under an inert atmosphere (e.g., nitrogen) to prevent oxidation.- Store formulations protected from light.- Add appropriate preservatives for multi-dose formulations.
Loss of Potency During Storage Hydrolysis, oxidation, or photodegradation.- Conduct forced degradation studies to identify critical stability factors.- Lyophilize the formulation to remove water and enhance long-term stability.- Package in light-resistant and airtight containers.
Variable Experimental Results Inconsistent formulation preparation or instability.- Standardize the formulation protocol.- Prepare fresh formulations for each experiment or validate the stability over the experimental timeframe.- Use a validated analytical method (e.g., HPLC) to confirm concentration and purity before each use.

Quantitative Data Summary

The following tables summarize stability data for Andrographolide, which may serve as a reference for this compound.

Table 1: pH-Dependent Degradation of Andrographolide

pHTemperature (°C)Degradation KineticsKey Degradation ProductsReference
2.050-85First-orderIsoandrographolide, 8,9-didehydroandrographolide[6]
6.050-85First-order15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide[6]
8.050-85First-orderSimilar to pH 6.0, but faster degradation[6]

Table 2: Stability of Andrographolide in Different Forms and Formulations

Formulation/State Storage Conditions Stability Outcome Reference
Crystalline Andrographolide70°C for 3 monthsStable[1]
Amorphous Andrographolide70°C for 2 monthsDecomposed[1]
Nanoemulsion4°C and 25°C for 90 days~96% of Andrographolide remained[1]
Powdered HerbAmbient conditions for 3 monthsNo significant reduction

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the intrinsic stability of this compound and potential degradation pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate the solid compound and the stock solution at 80°C for 24 and 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 and 48 hours.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Protocol 2: Preparation of a this compound Nanoemulsion

This protocol provides a general method for preparing a nanoemulsion to enhance solubility and stability.

  • Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) with the aid of a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P).

  • Aqueous Phase Preparation: Prepare the aqueous phase using purified water.

  • Emulsification: Add the oil phase to the aqueous phase dropwise under high-speed homogenization.

  • Nano-sizing: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nano-range.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, zeta potential, and encapsulation efficiency.

  • Stability Assessment: Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, 40°C) and monitor for physical and chemical stability over time.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare this compound Formulation (e.g., Solution, Nanoemulsion) stress Expose to Stress Conditions (pH, Temp, Light, Oxidizing Agent) prep->stress analysis HPLC/LC-MS Analysis stress->analysis quantify Quantify Parent Compound analysis->quantify identify Identify Degradation Products analysis->identify evaluate Determine Degradation Kinetics and Pathways quantify->evaluate identify->evaluate

Caption: Experimental Workflow for Stability Assessment.

degradation_pathway cluster_degradation Degradation Products BC This compound Hydrolysis Hydrolyzed Products (Lactone Ring Opening) BC->Hydrolysis Alkaline pH Isomers Isomers BC->Isomers Acidic/Basic pH Oxidation Oxidized Products BC->Oxidation Oxygen / Light

References

Validation & Comparative

A Comparative Analysis of Bisandrographolide C and Other Diterpenoids from Andrographis paniculata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Bisandrographolide C and other prominent diterpenoids isolated from the medicinal plant Andrographis paniculata. The objective is to present a clear comparison of their biological activities, supported by experimental data, to aid in research and drug development endeavors.

Introduction to Andrographis paniculata Diterpenoids

Andrographis paniculata, commonly known as "King of Bitters," is a medicinal herb rich in labdane (B1241275) diterpenoids, which are the primary contributors to its diverse pharmacological activities.[1] These compounds have garnered significant interest for their potential therapeutic applications, including anti-inflammatory, anticancer, antiviral, and immunomodulatory effects.[2][3] This guide focuses on a comparative analysis of this compound against other key diterpenoids from this plant: Bisandrographolide A, Andrographolide (B1667393), Neoandrographolide, and 14-Deoxyandrographolide.

Comparative Biological Activities

The diterpenoids from Andrographis paniculata exhibit a wide range of biological effects. While sharing some common activities, such as anti-inflammatory and anticancer properties, they also display unique mechanisms of action and target specificities.

Cytotoxic Activity Against Cancer Cell Lines

A significant area of research for these diterpenoids is their potential as anticancer agents. Their cytotoxic effects have been evaluated against various human cancer cell lines, with results indicating varying degrees of potency.

Table 1: Comparative Cytotoxicity (IC50 µM) of Diterpenoids Against Various Cancer Cell Lines

CompoundHCT-116 (Colon)HT-29 (Colon)MCF-7 (Breast)MDA-MB-231 (Breast)T-47D (Breast)H69PR (Lung)HepG2 (Liver)A549 (Lung)KB (Oral)
Andrographolide 3.82 µg/mL[4]-32.90 (48h)[5]30.28 (48h)[6]-3.66 µg/mL[4]60.32 µg/mL[7]Similar to APM extract[7]106.2 µg/mL[8]
14-Deoxyandrographolide 5.12 µg/mL[4]3.81 µg/mL[4]--2.8 µg/mL[9]----
Neoandrographolide 4.45 µg/mL[4]-4.19 µg/mL[4]--4.19 µg/mL[4]---
14-Deoxy-11,12-didehydroandrographolide ----1.5 µg/mL[9][10]-11.5 µg/mL[10]--
This compound Data not availableData not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available

Note: IC50 values are presented as reported in the cited literature. Direct comparison should be made with caution due to variations in experimental conditions.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The diterpenoids from Andrographis paniculata have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Table 2: Comparative Anti-inflammatory Activity of Diterpenoids

CompoundAssayCell LineIC50 Value
Andrographolide NF-κB InhibitionELAM9-RAW264.7See original source for value[11]
Nitric Oxide (NO) ProductionRAW264.78.8 µM[11]
TNF-α InhibitionTHP-129.3 µM[12]
IL-6 InhibitionTHP-1See original source for value[12]
IL-1β InhibitionTHP-118.1 µM[12]
Neoandrographolide Nitric Oxide (NO) ProductionRAW264.7>100 µM[13]
14-Deoxy-11,12-didehydroandrographolide Nitric Oxide (NO) ProductionRAW264.794.12 µM[13]
This compound Data not availableData not availableData not available
Modulation of Ion Channels

Recent studies have revealed that some dimeric diterpenoids from Andrographis paniculata can modulate the activity of Transient Receptor Potential (TRP) channels, which are involved in various physiological and pathological processes.

Table 3: Comparative Activity on TRP Channels

CompoundTarget ChannelEffectEC50/Kd Value
Bisandrographolide A TRPV4Activation790-950 nM (EC50)[14][15]
This compound TRPV1Activation289 µM (Kd)
TRPV3Activation341 µM (Kd)
Andrographolide TRPV4No activation or block-[14][15]

Mechanisms of Action: A Focus on Key Signaling Pathways

The diverse biological activities of these diterpenoids stem from their ability to modulate multiple signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Andrographolide is a well-characterized inhibitor of NF-κB activation.[16][17][18] It can interfere with the binding of NF-κB to DNA, thereby downregulating the expression of pro-inflammatory genes.[16]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates Andrographolide Andrographolide Andrographolide->NF-κB (p50/p65)_n Inhibits DNA binding DNA DNA NF-κB (p50/p65)_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Andrographolide inhibits the NF-κB signaling pathway.

CD81-Mediated Cancer Metastasis

This compound has been shown to bind to the tetraspanin CD81. This interaction is believed to suppress the function of CD81, which is implicated in the metastasis of esophageal cancer. This suggests a unique anticancer mechanism for this compound compared to other diterpenoids.

CD81_Pathway cluster_cell Cancer Cell This compound This compound CD81 CD81 This compound->CD81 Binds and Inhibits Metastasis Metastasis CD81->Metastasis Promotes MTT_Workflow A Seed cells in 96-well plate B Treat with diterpenoids A->B C Incubate B->C D Add MTT solution C->D E Incubate D->E F Add solubilization solution E->F G Measure absorbance F->G

References

Bisandrographolide C: A Comparative Analysis of Efficacy Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bisandrographolide C, a diterpenoid compound isolated from the plant Andrographis paniculata, has garnered interest for its potential therapeutic applications. This guide provides a comparative overview of the available preclinical data on this compound and its closely related analogue, Andrographolide, against established standard-of-care drugs in the fields of oncology and anti-inflammatory medicine.

Executive Summary

Direct comparative efficacy studies between this compound and standard-of-care drugs are currently limited in published scientific literature. However, preliminary research demonstrates its potential in oncology, specifically in esophageal cancer. To provide a comprehensive perspective, this guide also includes comparative data for the more extensively studied related compound, Andrographolide, which has been evaluated against nonsteroidal anti-inflammatory drugs (NSAIDs).

Anti-Cancer Activity: Esophageal Cancer

Preclinical studies have identified this compound as a potential therapeutic agent for esophageal cancer. Research indicates that along with Andrographolide and Bisandrographolide A, it exerts anti-metastatic effects by targeting the tetraspanin CD81.[1][2]

Mechanism of Action in Esophageal Cancer

This compound, in complex with related compounds from Andrographis paniculata water extract (APW), has been shown to bind to CD81. This interaction suppresses the function of CD81, a protein associated with cancer metastasis. The downregulation of CD81 expression in esophageal cancer cells leads to a reduction in cell motility.[1][2]

Bisandrographolide_C_Esophageal_Cancer_Pathway This compound Mechanism in Esophageal Cancer This compound This compound CD81 CD81 This compound->CD81 Binds to & Suppresses Metastasis Metastasis CD81->Metastasis Promotes

This compound targets CD81 to inhibit metastasis.
Comparison with Standard-of-Care in Esophageal Cancer

Currently, there are no direct in vitro or in vivo studies comparing the efficacy of this compound to standard-of-care chemotherapeutic regimens for esophageal cancer, such as the FLOT protocol (fluorouracil, leucovorin, oxaliplatin, and docetaxel). Further research is required to establish a comparative efficacy profile.

Anti-Inflammatory Activity: A Look at the Analogue Andrographolide

While specific comparative data for this compound is unavailable, studies on the related compound Andrographolide provide insights into the potential anti-inflammatory efficacy of this class of molecules compared to standard-of-care NSAIDs.

Comparative Efficacy of Andrographolide vs. NSAIDs

In in vitro studies, Andrographolide has demonstrated potent inhibition of key inflammatory mediators. Its efficacy has been compared with common NSAIDs like ibuprofen (B1674241) and diclofenac. Andrographolide was found to be more potent in inhibiting the release of several pro-inflammatory cytokines, including nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3]

CompoundTargetIC50 (µM)
Andrographolide PGE28.8
NO7.4
TNF-α23.3
NF-κB26.0
Paracetamol PGE27.73
Aspirin PGE214.10
Diclofenac NO222
NF-κB508.3
Ibuprofen TNF-α>1500

Data sourced from in vitro studies on RAW264.7 and THP-1 macrophage cell lines.[3]

Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of Andrographolide are primarily attributed to its ability to inhibit the activation of the transcription factor NF-κB, a key regulator of the inflammatory response.[3]

Andrographolide_Anti_Inflammatory_Pathway Andrographolide Anti-Inflammatory Mechanism cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cellular Response LPS LPS NF-kB Activation NF-kB Activation LPS->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation->Pro-inflammatory Cytokines Upregulates Andrographolide Andrographolide Andrographolide->NF-kB Activation Inhibits

Andrographolide inhibits the NF-κB signaling pathway.

Cardioprotective Effects

This compound has been reported to protect cardiomyocytes from hypoxia-reoxygenation injury.[1] The mechanism is suggested to involve the activation of TRPV1 and TRPV3 channels. However, comparative studies against standard cardioprotective agents are not yet available. The related compound, Andrographolide, has also been shown to protect cardiomyocytes through the upregulation of cellular-reduced glutathione (B108866) levels and antioxidant enzyme activities.[4][5]

Experimental Protocols

Esophageal Cancer Cell Motility Assay[1][2]
  • Cell Lines: Human esophageal cancer cell lines EC109 and KYSE520.

  • Treatment: Cells were incubated with Andrographis paniculata water extract (APW), containing Andrographolide, Bisandrographolide A, and this compound, for 24 hours.

  • Analysis:

    • CD81 Expression: Evaluated by Western blot and qPCR.

    • Cell Motility: Assessed using a wound-healing assay or a transwell migration assay.

    • Binding Affinity: The interaction between the compounds and CD81 was confirmed using microscale thermophoresis.

In Vitro Anti-Inflammatory Assay[3][4]
  • Cell Lines: Murine RAW264.7 macrophages and human THP-1 monocytes.

  • Induction of Inflammation: Cells were stimulated with lipopolysaccharide (LPS) and interferon-γ.

  • Treatment: Cells were treated with increasing concentrations of Andrographolide or NSAIDs (diclofenac, aspirin, paracetamol, ibuprofen).

  • Analysis:

    • Pro-inflammatory Mediators: Levels of PGE2, NO, and TNF-α in the cell culture supernatant were measured using ELISA and Griess assays.

    • NF-κB Activation: Assessed by flow cytometry in RAW264.7 cells transfected with an NF-κB green fluorescent protein (GFP) reporter.

Experimental_Workflow_Anti_Inflammatory Workflow for In Vitro Anti-Inflammatory Assay Cell_Culture Culture RAW264.7 or THP-1 cells Stimulation Induce inflammation with LPS/IFN-γ Cell_Culture->Stimulation Treatment Treat with Andrographolide or NSAIDs Stimulation->Treatment Analysis Measure inflammatory mediators (ELISA, Griess) Assess NF-κB activation (Flow Cytometry) Treatment->Analysis

General workflow for assessing in vitro anti-inflammatory activity.

This compound presents a promising avenue for further investigation, particularly in the context of esophageal cancer. However, the current body of research lacks direct comparisons with established standard-of-care treatments. The available data on the related compound, Andrographolide, suggests that this class of diterpenoids may offer a broad spectrum of anti-inflammatory activity, in some cases more potent than conventional NSAIDs. Future studies should focus on head-to-head comparisons of this compound with standard therapies to ascertain its clinical potential and establish its relative efficacy and safety.

References

Efficacy of Diterpenoid Lactones from Andrographis paniculata in Combination Cancer Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Available Data: While the focus of this guide is Bisandrographolide (B10772405) C, current scientific literature lacks specific studies on its efficacy in combination therapies. However, extensive research is available for Andrographolide (B1667393), a structurally related major bioactive component of Andrographis paniculata. This guide provides a comprehensive comparison of Andrographolide's performance with various chemotherapeutic agents, offering valuable insights that may inform future research into Bisandrographolide C. The data presented here for Andrographolide can serve as a foundational reference for researchers and drug development professionals exploring the potential of related diterpenoid lactones in oncology.

Recent studies have identified that this compound, along with andrographolide and bisandrographolide A, binds to and suppresses the function of CD81, a protein implicated in cancer metastasis.[1] This suggests a potential role for this compound in anti-cancer therapy. Additionally, this compound has been shown to activate TRPV1 and TRPV3 channels.[2] Further research is warranted to explore if these mechanisms can be leveraged in synergistic combination therapies.

The following sections detail the efficacy of Andrographolide in combination with common chemotherapeutic drugs.

Andrographolide in Combination with Doxorubicin (B1662922)

Andrographolide has been shown to synergistically enhance the cytotoxic effects of doxorubicin in breast cancer cells. This combination therapy has demonstrated the ability to inhibit tumor growth and prevent lung metastasis in preclinical models.[3][4] The mechanism of this synergy is linked to increased DNA damage through the induction of reactive oxygen species (ROS).[5] In breast cancer stem cells, andrographolide was found to restore sensitivity to doxorubicin by suppressing MnSOD activity.[6]

Table 1: Efficacy of Andrographolide in Combination with Doxorubicin

Cell LineCombination EffectKey FindingsReference
MDA-MB-231, MCF-7SynergisticEnhanced cell death, increased DNA damage via ROS production.[4][5]
4T1 (in vivo)SynergisticInhibition of tumor growth and lung metastasis, anti-angiogenesis effect.[3]
Breast Cancer Stem CellsSynergisticRestored doxorubicin sensitivity by suppressing MnSOD activity.[6]
Experimental Protocols:

Cell Viability and Synergy Assessment: MDA-MB-231 and MCF-7 breast cancer cells were treated with Andrographolide, doxorubicin, or a combination of both. Cell viability was assessed using standard assays (e.g., MTT or SRB). The synergistic effect was quantified by calculating the Combination Index (CI), where CI < 1 indicates synergy.[4]

In Vivo Tumor Model: An orthotopic breast tumor mouse model was established using 4T1 cells. Mice were treated with liposomal formulations of doxorubicin, andrographolide, or a combination. Tumor growth and lung metastasis were monitored over time.[3]

ROS and DNA Damage Analysis: Intracellular ROS levels were measured using fluorescent probes (e.g., DCFH-DA). DNA damage was assessed by immunofluorescence staining for markers like γ-H2AX.[5]

Signaling Pathway and Experimental Workflow:

Doxorubicin_Andrographolide_Synergy Dox Doxorubicin ROS ↑ ROS Production Dox->ROS Andro Andrographolide Andro->ROS DNA_Damage ↑ DNA Damage ROS->DNA_Damage Apoptosis ↑ Apoptosis DNA_Damage->Apoptosis Cancer_Cell Breast Cancer Cell Apoptosis->Cancer_Cell Inhibition

Caption: Synergistic mechanism of Doxorubicin and Andrographolide.

Andrographolide in Combination with Cisplatin (B142131)

Andrographolide has been found to sensitize human colorectal and ovarian cancer cells to the cytotoxic effects of cisplatin.[7][8] The synergistic effect is mediated through the enhancement of both intrinsic and extrinsic apoptotic pathways.[7] Furthermore, andrographolide can sensitize cancer cells to cisplatin-induced apoptosis by suppressing autophagy through the disruption of autophagosome-lysosome fusion.[9]

Table 2: Efficacy of Andrographolide in Combination with Cisplatin

Cell LineCombination EffectKey FindingsReference
Lovo (Colorectal)SynergisticPotentiated cytotoxicity through apoptosis, increased Bax/Bcl-2 ratio, and Fas/FasL association.[7]
A2780, A2780cisR (Ovarian)Synergistic (at higher concentrations)Synergism observed with a time gap between drug administrations.[8]
Various Cancer CellsSynergisticSensitized cells to cisplatin by inhibiting autophagosome-lysosome fusion.[9]
Experimental Protocols:

Apoptosis Pathway Analysis: Human colorectal carcinoma Lovo cells were treated with Andrographolide, cisplatin, or both. The expression of apoptosis-related proteins (Bax, Bcl-2, caspases) and Fas/FasL association were analyzed by Western blotting and co-immunoprecipitation.[7]

Autophagy Flux Assay: Cancer cells were treated with Andrographolide and/or cisplatin. Autophagic markers like LC3-II and p62 were monitored by Western blotting. Autophagosome-lysosome fusion was assessed using tandem fluorescent-tagged LC3 (mRFP-GFP-LC3).[9]

In Vivo Xenograft Study: Lovo cells were implanted in nude mice to establish xenograft tumors. The mice were then treated with Andrographolide, cisplatin, or the combination, and tumor growth was measured.[7]

Signaling Pathway and Experimental Workflow:

Cisplatin_Andrographolide_Synergy cluster_0 Andrographolide Action cluster_1 Cisplatin Action Andro Andrographolide Autophagy Autophagy Inhibition (Impaired Fusion) Andro->Autophagy Apoptosis_Pathway ↑ Pro-apoptotic Proteins (Bax, Fas/FasL) Andro->Apoptosis_Pathway Synergistic_Apoptosis Synergistic Apoptosis Autophagy->Synergistic_Apoptosis Sensitization Apoptosis_Pathway->Synergistic_Apoptosis Enhancement Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage DNA_Damage->Synergistic_Apoptosis

Caption: Andrographolide sensitizes cancer cells to Cisplatin.

Andrographolide in Combination with Paclitaxel (B517696)

The combination of Andrographolide and paclitaxel has demonstrated significant synergistic anticancer effects against non-small cell lung cancer (NSCLC) cells.[10][11] This synergy is attributed to the accumulation of intracellular reactive oxygen species (ROS), leading to enhanced apoptosis.[10]

Table 3: Efficacy of Andrographolide in Combination with Paclitaxel

Cell LineCombination EffectKey FindingsReference
A549 (NSCLC)SynergisticSignificantly lower IC50 for the combination, increased apoptosis and ROS accumulation.[10][11]
A549 XenograftSynergistic98% inhibition of tumor growth in a murine model.[10]
Experimental Protocols:

Cell Proliferation and IC50 Determination: A549 cells were treated with various concentrations of paclitaxel, Andrographolide, and their combination for 24-48 hours. Cell proliferation was measured by sulphorhodamine B (SRB) assay, and the IC50 values were calculated.[10]

Apoptosis and ROS Measurement: Apoptosis was quantified using Annexin V-FITC/PI staining and flow cytometry. Intracellular ROS levels were determined using a ROS assay kit.[10]

Xenograft Murine Model: A549 cells were transplanted into nude mice. The mice were then treated with paclitaxel (20 mg/kg) and Andrographolide (100 mg/kg), and tumor volume was monitored.[10]

Signaling Pathway and Experimental Workflow:

Paclitaxel_Andrographolide_Workflow cluster_workflow Experimental Workflow cluster_pathway Synergistic Mechanism start A549 NSCLC Cells treatment Treat with Paclitaxel, Andrographolide, or Combination start->treatment in_vitro In Vitro Assays treatment->in_vitro in_vivo In Vivo Xenograft Model treatment->in_vivo proliferation Proliferation (SRB) in_vitro->proliferation apoptosis Apoptosis (Annexin V) in_vitro->apoptosis ros ROS Measurement in_vitro->ros tumor_growth Monitor Tumor Growth in_vivo->tumor_growth Paclitaxel Paclitaxel ROS_accum ↑ ROS Accumulation Paclitaxel->ROS_accum Andro Andrographolide Andro->ROS_accum Enhanced_Apoptosis Enhanced Apoptosis ROS_accum->Enhanced_Apoptosis

Caption: Workflow and mechanism for Paclitaxel-Andrographolide synergy.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Bisandrographolide C are paramount for laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is required, treating the substance as potentially hazardous. This guide provides a comprehensive overview of the recommended disposal procedures based on general best practices for laboratory chemicals and related diterpenoid lactones.

Compound Properties and Safety Considerations

PropertyInformationSource
Chemical Class Diterpenoid Lactone[1]
Physical Form Solid[2]
Known Hazards of Related Compounds (e.g., Andrographolide) May cause skin and eye irritation. May cause respiratory irritation.[3]
General Handling Precautions Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound should follow the procedures for hazardous chemical waste. This ensures that the compound is managed in a way that minimizes risk to personnel and the environment.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Waste Collection and Containment:

  • Solid Waste: Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of the compound.

  • Liquid Waste: Collect solutions containing this compound in a designated, sealed, and labeled hazardous waste container. Ensure the container material is compatible with the solvents used.

  • Contaminated Materials: Place all disposables that have come into contact with this compound (e.g., gloves, absorbent pads, weighing papers) into a designated hazardous waste container.

3. Labeling:

  • Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's and local regulations.

4. Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) or your laboratory's designated hazardous waste storage area.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

5. Disposal Request and Pickup:

  • Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.

  • Follow their specific procedures for scheduling and preparing the waste for pickup.

6. Decontamination:

  • Thoroughly decontaminate any reusable labware that has come into contact with this compound. Follow your laboratory's standard operating procedures for cleaning and decontamination.

7. Spills:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbent material and spilled compound into a designated hazardous waste container.

  • Clean the spill area according to your laboratory's established procedures.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_0 Start: this compound Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Pathway cluster_3 Hazardous Waste Procedures start Generate this compound Waste (e.g., unused compound, contaminated labware, solutions) is_hazardous Is the waste contaminated with this compound? start->is_hazardous hazardous_waste Treat as Hazardous Chemical Waste is_hazardous->hazardous_waste Yes non_hazardous_waste Dispose as Non-Hazardous Waste (Follow institutional guidelines) is_hazardous->non_hazardous_waste No collect Collect in a labeled, sealed hazardous waste container hazardous_waste->collect store Store in designated Satellite Accumulation Area (SAA) collect->store request_pickup Request pickup by Environmental Health & Safety (EHS) store->request_pickup incineration Final Disposal via Incineration (Managed by EHS Vendor) request_pickup->incineration

References

Essential Safety and Handling Protocols for Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling and disposal of Bisandrographolide C. The following procedural guidance is designed to ensure the safety of laboratory personnel and to outline compliant disposal methods.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound, based on standard laboratory safety protocols for similar chemical compounds.[3][4][5][6]

PPE CategoryItemSpecifications
Hand Protection Nitrile GlovesMinimum thickness of 0.11 mm. Double gloving is recommended.
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Face ShieldRequired when there is a risk of splashes or aerosol generation.
Body Protection Laboratory CoatFully buttoned.
Chemical-Resistant GownRecommended for procedures with a higher risk of contamination.
Respiratory Protection N95 Respirator or higherRequired when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust.

Handling and Operations

All procedures involving this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Experimental Workflow:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh this compound B->C Transfer to fume hood D Dissolve in Appropriate Solvent C->D E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F Post-experiment G Segregate and Label Waste F->G H Dispose of Waste G->H I Doff PPE H->I

Figure 1: A workflow diagram illustrating the key steps for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid Waste - Unused or expired this compound powder should be collected in a clearly labeled, sealed container. - Contaminated items such as weigh boats, pipette tips, and gloves should be placed in a designated hazardous waste container.
Liquid Waste - Solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant waste container. - Do not dispose of down the drain.
Sharps Waste - Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

All waste must be disposed of in accordance with local, state, and federal regulations.[2][7] If you are unsure of the proper procedure, consult your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.[8]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.